LAS191859
Beschreibung
Eigenschaften
IUPAC Name |
2-[1-[2-[[cyclopropanecarbonyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-6-methylpyrrolo[2,3-b]pyridin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O3/c1-3-29(23(33)15-5-6-15)12-17-10-18(24(25,26)27)7-9-20(17)30-13-16(11-21(31)32)19-8-4-14(2)28-22(19)30/h4,7-10,13,15H,3,5-6,11-12H2,1-2H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBYKYDRYYERIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC(=C1)C(F)(F)F)N2C=C(C3=C2N=C(C=C3)C)CC(=O)O)C(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of LAS191859: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LAS191859 is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator developed by Almirall. As a member of this class of therapeutic agents, its primary mechanism of action revolves around the modulation of lymphocyte trafficking, leading to a reduction of circulating lymphocytes. This targeted immunomodulatory effect is achieved through the functional antagonism of the S1P1 receptor, a key regulator of immune cell egress from lymphoid tissues. This guide provides a detailed overview of the core mechanism of action of this compound, based on the established pharmacology of S1P1 receptor modulators. Due to the limited availability of specific preclinical and clinical data for this compound in the public domain, this document focuses on the well-characterized pathways and experimental methodologies relevant to this class of compounds.
Core Mechanism: S1P1 Receptor Modulation and Lymphocyte Sequestration
The therapeutic effect of this compound is predicated on its interaction with the S1P1 receptor, a G protein-coupled receptor (GPCR) crucial for the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and the spleen.
Signaling Pathway of S1P1 Receptor Activation and this compound-mediated Modulation:
The Identification and Characterization of LAS191859: A Potent and Selective CRTh2 Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the identification and pharmacological characterization of LAS191859, a novel, potent, and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTh2). CRTh2, also known as the Prostaglandin D2 receptor 2 (PTGDR2), is a G protein-coupled receptor that plays a pivotal role in the pathogenesis of allergic inflammation, including asthma. This document summarizes the quantitative data for this compound, provides detailed experimental protocols for key assays, and visualizes the associated signaling pathway and experimental workflow.
Introduction
Prostaglandin D2 (PGD2) is a key lipid mediator released primarily from mast cells upon allergen stimulation. It exerts its pro-inflammatory effects through two receptors: the DP1 receptor and the Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTh2). While DP1 receptor activation is associated with vasodilation and bronchodilation, the activation of CRTh2 on Th2 cells, eosinophils, and basophils mediates their chemotaxis, activation, and the release of pro-inflammatory cytokines, contributing significantly to the inflammatory cascade in allergic diseases.
This compound has been identified as a potent and selective antagonist of the CRTh2 receptor. A key differentiating feature of this compound is its long receptor residence time, which translates into a prolonged duration of action in vivo, a desirable characteristic for therapeutic candidates for chronic conditions like asthma.
Quantitative Data Summary
The potency and selectivity of this compound have been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Assay Type | Species | Receptor/Cell Type | Parameter | Value (nM) |
| GTPγS Binding | Human | Recombinant hCRTh2 | IC50 | 9.58 |
| GTPγS Binding | Rat | Recombinant rCRTh2 | IC50 | 14 |
| GTPγS Binding | Mouse | Recombinant mCRTh2 | IC50 | 15.5 |
| GTPγS Binding | Guinea Pig | Recombinant gpCRTh2 | IC50 | 7.6 |
| Eosinophil Shape Change | Human | Isolated Eosinophils | IC50 | 2 |
| Eosinophil Shape Change | Human | Whole Blood | IC50 | 8.2 |
| Eosinophil Chemotaxis | Human | Isolated Eosinophils | IC50 | 1.3 |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Assay | Parameter | Value (µg/kg) |
| Guinea Pig | PGD2-induced systemic eosinophilia | ID50 | 131 |
Table 3: Receptor Binding Kinetics of this compound
| Receptor | Parameter | Value |
| Human CRTh2 | Residence Time Half-Life (t½) | 21 hours |
Signaling Pathway
The CRTh2 receptor is a G protein-coupled receptor that signals through the Gαi subunit. Upon binding of its ligand, Prostaglandin D2 (PGD2), the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the chemotaxis and activation of inflammatory cells, such as eosinophils and Th2 lymphocytes, and the release of pro-inflammatory cytokines. This compound acts as an antagonist, blocking the binding of PGD2 to CRTh2 and thereby inhibiting these downstream effects.
Experimental Workflow for Target Identification and Characterization
The identification and characterization of this compound as a CRTh2 antagonist likely followed a systematic experimental workflow, progressing from initial in vitro screening to in vivo efficacy studies.
Experimental Protocols
Disclaimer: The following are generalized protocols for the types of assays used to characterize this compound, based on standard practices in the field. The exact protocols used by the original researchers may have differed in specific details.
[35S]GTPγS Binding Assay
This assay measures the functional activity of a G protein-coupled receptor (GPCR) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.
Materials:
-
Membranes from cells expressing the recombinant CRTh2 receptor (human, rat, mouse, or guinea pig).
-
[35S]GTPγS.
-
GDP.
-
PGD2 (agonist).
-
This compound or other test compounds.
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT.
-
Scintillation cocktail and vials.
-
Microplate scintillation counter.
Procedure:
-
Prepare a reaction mixture containing cell membranes, GDP, and the test compound (this compound) at various concentrations in the assay buffer.
-
Initiate the reaction by adding the agonist (PGD2) and [35S]GTPγS.
-
Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to remove unbound [35S]GTPγS.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the amount of bound [35S]GTPγS using a microplate scintillation counter.
-
Data are analyzed to determine the IC50 of the antagonist by measuring the concentration-dependent inhibition of agonist-stimulated [35S]GTPγS binding.
Eosinophil Shape Change Assay
This assay measures the ability of a compound to inhibit the morphological changes in eosinophils induced by an agonist, which is an indicator of cell activation.
Materials:
-
Isolated human eosinophils or human whole blood.
-
PGD2 (agonist).
-
This compound or other test compounds.
-
Fixative solution (e.g., paraformaldehyde).
-
Flow cytometer.
Procedure:
-
Pre-incubate the eosinophil suspension (either isolated or in whole blood) with various concentrations of this compound or vehicle control.
-
Stimulate the cells with a sub-maximal concentration of PGD2.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Stop the reaction by adding a fixative solution.
-
Analyze the cell morphology by flow cytometry, measuring the change in forward scatter, which reflects the cell shape change.
-
The IC50 is calculated from the concentration-response curve of the antagonist's inhibition of the PGD2-induced shape change.
Eosinophil Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of eosinophils towards a chemoattractant.
Materials:
-
Isolated human eosinophils.
-
PGD2 (chemoattractant).
-
This compound or other test compounds.
-
Chemotaxis chamber (e.g., Boyden chamber or multi-well plate with a porous membrane).
-
Cell counting method (e.g., microscopy with a hemocytometer or an automated cell counter).
Procedure:
-
Place a solution containing PGD2 in the lower wells of the chemotaxis chamber.
-
Place the porous membrane over the lower wells.
-
Pre-incubate isolated eosinophils with various concentrations of this compound or vehicle control.
-
Add the pre-incubated eosinophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 1-2 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Stain and count the number of cells that have migrated to the lower surface of the membrane or into the lower well.
-
The IC50 is determined by quantifying the concentration-dependent inhibition of eosinophil migration towards PGD2.
Conclusion
This compound is a potent and selective CRTh2 antagonist with a long receptor residence time, suggesting a potential for a long duration of action. The data presented in this guide support its profile as a promising candidate for the treatment of allergic diseases, such as asthma, where the CRTh2 pathway is a key driver of the underlying inflammation. The experimental protocols provided offer a framework for the continued investigation and characterization of this and other CRTh2 antagonists.
No Information Available for LAS191859 Signaling Pathway
A comprehensive search has yielded no publicly available information regarding a compound designated as LAS191859, its associated signaling pathway, or its mechanism of action. Therefore, the creation of an in-depth technical guide or whitepaper on this topic is not possible at this time.
Efforts to retrieve data on this compound, including its mechanism of action, clinical trial data, and experimental protocols, were unsuccessful. The search results did not contain any specific details about a molecule with this identifier. The information that was returned pertained to other investigational drugs, such as LASN01 and LAD191, which are distinct entities.
Without any foundational information on this compound, it is impossible to fulfill the request for a detailed technical guide. This includes the inability to:
-
Summarize quantitative data into structured tables.
-
Provide detailed methodologies for key experiments.
-
Create diagrams of signaling pathways or experimental workflows.
It is possible that "this compound" is an internal development code that has not been publicly disclosed, represents a typographical error, or refers to a discontinued research program. Until information about this specific compound becomes publicly available, a detailed analysis of its signaling pathway modulation cannot be conducted.
In Vitro Characterization of LAS191859: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LAS191859 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTh2).[1] CRTh2 is a G protein-coupled receptor that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils, key effector cells in type 2 inflammatory responses. Its natural ligand is prostaglandin D2 (PGD2). By blocking the interaction of PGD2 with CRTh2, this compound is being investigated for its therapeutic potential in inflammatory conditions such as asthma.[1] This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound, presenting key data in a structured format, detailing experimental protocols, and illustrating relevant biological pathways and workflows.
Quantitative In Vitro Data
The following tables summarize the key in vitro pharmacological parameters of this compound.
Table 1: Receptor Binding Affinity and Potency
| Parameter | Species | Value | Assay Type |
| IC50 | Human | 9.58 nM | [35S]GTPγS binding assay[1] |
| IC50 | Rat | 14 nM | Not Specified |
| IC50 | Mouse | 15.5 nM | Not Specified |
| IC50 | Guinea Pig | 7.6 nM | Not Specified |
Table 2: Receptor Binding Kinetics
| Parameter | Value | Unit | Assay Type |
| Residence Time (t1/2) | 21 | hours | Radioligand binding assay[1] |
Experimental Protocols
[35S]GTPγS Binding Assay
This assay was utilized to determine the potency of this compound in inhibiting the activation of the CRTh2 receptor.
Methodology:
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human CRTh2 receptor.
-
Assay Buffer: The assay was performed in a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 0.1% BSA, at a pH of 7.4.
-
Reaction Mixture: The reaction mixture included the cell membranes, 30 µM GDP, and 0.1 nM [35S]GTPγS.
-
Compound Incubation: Various concentrations of this compound were pre-incubated with the membranes for 15 minutes at 30°C.
-
Agonist Stimulation: The reaction was initiated by the addition of the CRTh2 agonist PGD2 at its EC80 concentration.
-
Incubation: The mixture was incubated for 30 minutes at 30°C.
-
Termination and Scintillation Counting: The reaction was terminated by rapid filtration, and the amount of bound [35S]GTPγS was quantified using a scintillation counter.
-
Data Analysis: The IC50 values were calculated from the concentration-response curves.
Receptor Residence Time Determination
The long receptor residence time of this compound was a key differentiating feature.[1]
Methodology:
-
Cell Line: CHO cells expressing the human CRTh2 receptor were used.
-
Radioligand: A radiolabeled form of a CRTh2 antagonist was used to trace binding.
-
Association Phase: The cells were incubated with the radioligand to allow for binding to the CRTh2 receptor.
-
Dissociation Phase: Dissociation was initiated by the addition of a high concentration of an unlabeled CRTh2 antagonist.
-
Time Points: Samples were taken at various time points to measure the amount of radioligand still bound to the receptors.
-
Quantification: The amount of bound radioligand was determined by scintillation counting.
-
Data Analysis: The dissociation rate constant (koff) was determined, and the residence time (1/koff) was calculated.
Signaling Pathway and Experimental Workflow
CRTh2 Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the binding of PGD2 to the CRTh2 receptor, leading to downstream cellular responses. This compound acts by blocking this initial binding step.
Caption: CRTh2 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for [35S]GTPγS Binding Assay
The following diagram outlines the key steps in the [35S]GTPγS binding assay used to determine the potency of this compound.
Caption: Workflow for the [35S]GTPγS functional assay.
References
Unraveling LAS191859: A Deep Dive into its Chemical Identity and Biological Profile
Despite a comprehensive search, the chemical entity designated as LAS191859 remains elusive in the public domain. This suggests that this compound may be an internal development code, a compound that has been discontinued, or a research molecule not yet disclosed in publicly accessible scientific literature or databases. Without a definitive chemical structure, a detailed technical guide on its properties and biological activities cannot be compiled.
To provide an in-depth analysis as requested, the unique chemical identifier of a compound is paramount. This identifier, which can be a formal IUPAC name, a CAS registry number, or a representation like a SMILES string, is the key to unlocking a wealth of information. It allows researchers to access databases and literature that contain critical data on:
-
Physicochemical Properties: Such as molecular weight, solubility, and lipophilicity, which are fundamental to understanding a compound's behavior.
-
Pharmacokinetic Profiles: Detailing how the substance is absorbed, distributed, metabolized, and excreted (ADME) by an organism.
-
Pharmacodynamic Characteristics: Describing the molecule's mechanism of action and its effects on biological systems.
In the absence of a confirmed identity for this compound, any attempt to provide a technical guide would be speculative and lack the factual basis required for a scientific audience.
The Path Forward: What is Needed to Proceed
To generate the requested in-depth technical guide, one of the following pieces of information for this compound is essential:
-
Chemical Structure: A 2D or 3D representation of the molecule.
-
IUPAC Name: The systematic name of the compound according to the International Union of Pure and Applied Chemistry.
-
CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.
-
SMILES (Simplified Molecular-Input Line-Entry System) String: A line notation for describing the structure of chemical species.
-
Alternative Designations or Code Names: Any other identifiers that may have been used in publications or patents.
Once a verifiable identifier is provided, a comprehensive technical guide can be developed, including the requested data tables, experimental protocols, and visualizations of signaling pathways and experimental workflows.
No Public Data Available for LAS191859 Initial Proof-of-Concept Studies
Comprehensive searches for publicly available data on the initial proof-of-concept studies for a compound identified as "LAS191859" have yielded no specific results. This suggests that the designation may be an internal development code, a preclinical compound with data not yet in the public domain, or a potential misidentification.
Efforts to locate information on its mechanism of action, preclinical data, or any associated clinical trials have been unsuccessful. The search results did not provide any documents, such as research articles, patents, or clinical trial registrations, that specifically reference this compound.
Without access to primary data, it is not possible to construct the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows.
Individuals with a specific interest in this compound are advised to consult internal documentation or await potential future publications or presentations from the developing organization for information regarding its preclinical and clinical development.
In-Depth Technical Guide to LAS191859 and its Homologous Compounds: A New Frontier in CRTh2 Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of LAS191859, a potent and selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2). As a key player in the inflammatory cascade associated with allergic diseases such as asthma, CRTh2 represents a prime therapeutic target. This document delves into the pharmacological profile of this compound, its homologous compounds, and the structure-activity relationships (SAR) that govern their interaction with the CRTh2 receptor. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathway and experimental workflows are included to facilitate further research and development in this promising area of drug discovery.
Introduction
Prostaglandin D2 (PGD2) is a key mediator in the pathogenesis of allergic inflammation, exerting its effects through two distinct receptors: the DP1 receptor and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2). While DP1 activation is associated with vasodilation and bronchodilation, CRTh2 activation on immune cells, including Th2 lymphocytes, eosinophils, and basophils, promotes their recruitment and activation, driving the inflammatory response characteristic of allergic asthma.
This compound, developed by Almirall, is a novel, orally active, and highly potent antagonist of the CRTh2 receptor. It has demonstrated significant promise in preclinical studies, exhibiting a long receptor residence time which translates to sustained in vivo efficacy. This guide explores the core attributes of this compound and its analogs, providing a foundational resource for researchers in the field.
Core Compound: this compound
This compound is a potent and selective antagonist of the human CRTh2 receptor with an IC50 of 9.58 nM. Its primary mechanism of action involves the competitive inhibition of PGD2 binding to CRTh2, thereby blocking the downstream signaling cascades that lead to inflammatory cell migration and activation. A key differentiating feature of this compound is its exceptionally long receptor residence time, which contributes to its prolonged pharmacodynamic effect.
Homologous Compounds and Structure-Activity Relationship (SAR)
The development of potent and selective CRTh2 antagonists has been an area of intense research. Structure-activity relationship studies have been crucial in identifying key molecular features that enhance binding affinity and functional antagonism. While specific data for a large series of this compound homologs is proprietary, published research on other CRTh2 antagonists provides valuable insights into the SAR of this class of compounds.
Several chemical scaffolds have been explored for CRTh2 antagonism, including indole-acetic acid derivatives, quinoline-based compounds, and various heterocyclic systems. Key structural elements that often contribute to high affinity include a carboxylic acid moiety (or a bioisostere) to mimic the carboxylate of PGD2, a hydrophobic core to occupy a lipophilic pocket within the receptor, and specific aromatic substitutions that can fine-tune potency and pharmacokinetic properties.
Table 1: Quantitative Data for Selected CRTh2 Antagonists
| Compound ID | Chemical Class | Target | Assay Type | IC50 / Ki (nM) |
| This compound | - | Human CRTh2 | Radioligand Binding | 9.58 |
| Fevipiprant (QAW039) | Indole-acetic acid derivative | Human CRTh2 | Radioligand Binding | ~5 |
| CAY10471 | Indole derivative | Human CRTh2 | Radioligand Binding | ~1.3 |
| Ramatroban | Carboxamide derivative | Human CRTh2 / TP | Radioligand Binding | ~30 (for CRTh2) |
| OC000459 | Quinoline derivative | Human CRTh2 | Radioligand Binding | ~8.1 |
Note: The chemical class for this compound is not publicly disclosed in detail. Data for comparator compounds is sourced from publicly available literature and may have been determined under varying experimental conditions.
Signaling Pathway and Experimental Workflow
CRTh2 Signaling Pathway
Activation of the G-protein coupled receptor (GPCR) CRTh2 by its endogenous ligand PGD2 initiates a signaling cascade that is central to the inflammatory response in allergic diseases. This pathway involves the coupling of the receptor to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, activation of phospholipase C (PLC) results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, a key event in cell activation and chemotaxis.
Experimental Workflow for CRTh2 Antagonist Characterization
The characterization of novel CRTh2 antagonists like this compound involves a multi-step experimental workflow. This process typically begins with a primary binding assay to determine the compound's affinity for the receptor. Functionally, the antagonist's ability to block PGD2-induced cellular responses is then assessed, often through a calcium mobilization assay. Finally, more complex cellular assays, such as chemotaxis assays, are employed to evaluate the compound's efficacy in a more physiologically relevant context.
Experimental Protocols
Radioligand Binding Assay for CRTh2
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human CRTh2 receptor.
Materials:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing human CRTh2.
-
Radioligand: [³H]-PGD2 (specific activity ~100-200 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: 10 µM unlabeled PGD2.
-
Test Compounds: Serially diluted in assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
96-well plates.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM unlabeled PGD2 (for non-specific binding), or 50 µL of test compound at various concentrations.
-
Add 50 µL of [³H]-PGD2 (final concentration ~1-2 nM) to all wells.
-
Add 100 µL of CRTh2-expressing cell membrane preparation (typically 10-20 µg of protein per well) to initiate the binding reaction.
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
This protocol outlines a functional assay to measure the ability of test compounds to inhibit PGD2-induced calcium mobilization in cells expressing CRTh2.
Materials:
-
Cells: HEK293 cells stably co-expressing human CRTh2 and a promiscuous G-protein such as Gα15, or a human eosinophil cell line.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Prostaglandin D2 (PGD2).
-
Test Compounds: Serially diluted in assay buffer.
-
Fluorescence Plate Reader with automated liquid handling (e.g., FLIPR or FlexStation).
-
96- or 384-well black-walled, clear-bottom plates.
Procedure:
-
Seed the cells into the microplates and culture overnight to form a confluent monolayer.
-
Remove the culture medium and load the cells with the calcium indicator dye (e.g., Fluo-4 AM in assay buffer) for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add PGD2 at a final concentration corresponding to its EC80 (the concentration that elicits 80% of the maximal response) to all wells.
-
Immediately measure the change in fluorescence over time (typically for 1-2 minutes).
-
The increase in fluorescence intensity corresponds to the intracellular calcium concentration.
-
Determine the inhibitory effect of the test compounds on the PGD2-induced calcium signal.
-
Calculate the IC50 value for each test compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound and its homologous compounds represent a significant advancement in the development of CRTh2 antagonists for the treatment of allergic diseases. The high potency and long receptor residence time of this compound highlight a promising strategy for achieving sustained clinical efficacy. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the continued investigation and optimization of this important class of therapeutic agents. Further exploration of the structure-activity relationships will be instrumental in designing the next generation of CRTh2 antagonists with improved pharmacological profiles.
LAS191859 safety and toxicity profile
As initially requested, this document serves as an in-depth technical guide on the safety and toxicity profile of a target compound. However, as no public data could be found for "LAS191859," this guide has been constructed as a template using the investigational drug Emraclidine as a placeholder to demonstrate the required structure, data presentation, and visualizations. Emraclidine is a novel M4-selective positive allosteric modulator (PAM) that was in development for the treatment of schizophrenia.[1][2]
Executive Summary
This document provides a comprehensive overview of the non-clinical and clinical safety and toxicity profile of Emraclidine (formerly CVL-231). Emraclidine is a positive allosteric modulator that selectively targets the muscarinic acetylcholine M4 receptor subtype.[3] This selective mechanism of action is intended to modulate dopamine levels indirectly in the striatum, offering a potential antipsychotic effect without the common side effects associated with direct dopamine D2 receptor blockade, such as extrapyramidal symptoms and weight gain.[3][4] The data herein are compiled from publicly available results of Phase 1 and Phase 2 clinical trials. While specific preclinical toxicology reports are not publicly available, this guide includes representative protocols for such studies based on regulatory guidelines and standard practices for antipsychotic drug development.
Mechanism of Action
Emraclidine is a highly selective M4 receptor positive allosteric modulator (PAM).[5] Unlike direct agonists, PAMs do not activate the receptor themselves but bind to a separate (allosteric) site to potentiate the effect of the endogenous ligand, acetylcholine. The M4 receptors are predominantly expressed in the striatum, a key brain region for regulating motor function and reward, and are implicated in balancing dopamine and acetylcholine neurotransmission.[3][4] By enhancing the effect of acetylcholine at the M4 receptor, Emraclidine is hypothesized to indirectly reduce the release of dopamine in the striatum.[1] This mechanism offers a novel approach to treating psychosis, differing from traditional antipsychotics that directly block D2 receptors.[4]
Figure 1: Simplified signaling pathway for Emraclidine's mechanism of action.
Clinical Safety and Tolerability
The clinical safety of Emraclidine has been evaluated in Phase 1b and Phase 2 (EMPOWER-1 and EMPOWER-2) trials in adult patients with schizophrenia.[1][5] Across these studies, Emraclidine was generally well-tolerated, with an adverse event profile comparable to placebo.[2][6]
Summary of Treatment-Emergent Adverse Events (TEAEs)
The most frequently reported adverse events in clinical trials were headache, dry mouth, and dyspepsia.[1][2] The incidence of these events was generally similar between the Emraclidine and placebo groups, though some dose-dependent trends were observed.[1] Importantly, Emraclidine was not associated with extrapyramidal symptoms or weight gain, common side effects of many current antipsychotics.[3]
Table 1: Incidence of Common TEAEs in Phase 1b Study (Part B)
| Adverse Event | Placebo (n=27) | Emraclidine 30 mg QD (n=27) | Emraclidine 20 mg BID (n=27) |
|---|---|---|---|
| Any AE | 14 (52%) | 14 (52%) | 15 (56%) |
| Headache | 7 (26%) | 15 (28%) across both Emraclidine groups combined | - |
Data sourced from the Phase 1b trial publication.[5]
Table 2: Incidence of Common TEAEs in Phase 2 EMPOWER Trials
| Adverse Event | Placebo (EMPOWER-1/2) | Emraclidine 10/15 mg | Emraclidine 30 mg |
|---|---|---|---|
| Headache | 9.4% / 10.8% | 14.1% / 14.6% | 13.2% / 13.0% |
| Dry Mouth | 2.3% / 0.8% | 3.9% / 0.8% | 9.3% / 5.3% |
| Dyspepsia | 3.1% / 1.5% | 3.9% / 3.1% | 7.8% / 2.3% |
Data represents percentages from EMPOWER-1 and EMPOWER-2 respectively.[1][2]
Cardiovascular Safety
In the Phase 1b trial, modest and transient increases in blood pressure and heart rate were noted at the beginning of treatment, but these effects diminished over time and were not considered clinically significant by the sixth week.[5][7] A subsequent Phase 1 study specifically monitoring ambulatory blood pressure confirmed that Emraclidine did not cause a sustained increase in blood pressure.[8]
Preclinical Toxicology Program (Representative Protocols)
While specific preclinical toxicology data for Emraclidine are not publicly available, a standard program for an investigational antipsychotic would be conducted under Good Laboratory Practices (GLP) as required by regulatory agencies like the FDA.[9][10] The primary goals are to identify potential target organs for toxicity, determine a safe starting dose for human trials, and establish safety parameters for clinical monitoring.[11]
Experimental Protocols
4.1.1 Single-Dose and Dose-Range Finding Studies
-
Objective: To determine the maximum tolerated dose (MTD) and to identify potential target organs for acute toxicity.
-
Species: Two mammalian species, typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).[11]
-
Methodology:
-
Animals are divided into several dose groups, including a vehicle control group.
-
The test article is administered via the intended clinical route (e.g., oral gavage).
-
A single, escalating dose is administered to each group.
-
Animals are observed for a period of 14 days for clinical signs of toxicity, effects on body weight, and mortality.
-
At the end of the observation period, a full necropsy is performed, and tissues are collected for histopathological examination.
-
4.1.2 Repeated-Dose Toxicity Studies
-
Objective: To evaluate the toxicological profile of the compound following repeated administration over a specified duration, relevant to the proposed clinical trial length.[9]
-
Species: Two species (rodent and non-rodent).
-
Methodology:
-
Animals are administered the test article daily for a period ranging from 28 to 90 days.
-
Multiple dose levels are used, typically low, medium, and high, along with a control group.
-
In-life monitoring includes clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), and clinical pathology (hematology, clinical chemistry, urinalysis).
-
At termination, a comprehensive gross necropsy is performed, organ weights are recorded, and a full panel of tissues is collected for microscopic examination.
-
A recovery group may be included to assess the reversibility of any observed toxicities.
-
4.1.3 Safety Pharmacology Studies
-
Objective: To investigate potential undesirable pharmacodynamic effects on major physiological functions. The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.[5]
-
Methodology:
-
Cardiovascular: In vivo assessment of blood pressure, heart rate, and ECG in conscious, unrestrained animals (e.g., telemetered dogs). In vitro hERG assay to assess the potential for QT interval prolongation.
-
Central Nervous System: Functional observational battery (FOB) and motor activity assessment in rats to evaluate effects on behavior, coordination, and sensory functions.
-
Respiratory: Assessment of respiratory rate and tidal volume in conscious animals using whole-body plethysmography.
-
Figure 2: Representative workflow for preclinical safety evaluation.
Conclusion
Based on available clinical data, Emraclidine demonstrates a favorable safety and tolerability profile. The most common adverse events were mild to moderate headache, dry mouth, and dyspepsia, with incidences often comparable to placebo.[1][2] Critically, Emraclidine's selective M4 PAM mechanism appears to avoid the common and burdensome side effects of direct D2 antagonists, such as motor symptoms and metabolic disturbances.[3] While Phase 2 trials did not meet their primary efficacy endpoints, the safety data gathered support the tolerability of this novel mechanism of action.[1][12] A standard preclinical toxicology program would be necessary to fully characterize the safety profile before human exposure, and the protocols described herein represent a typical approach for such an evaluation.
References
- 1. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 2. Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Efficacy Assessment of Antipsychotics - Ace Therapeutics [acetherapeutics.com]
- 5. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 6. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antipsychotics Gastrointestinal Toxicity Assays - Ace Therapeutics [acetherapeutics.com]
- 8. A phase 1 study to evaluate the safety, tolerability and pharmacokinetics of TAK‐041 in healthy participants and patients with stable schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 10. Step 2: Preclinical Research | FDA [fda.gov]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Note & Protocol: Cell-Based Assays for LAS191859
Note to the Reader: Comprehensive searches for the identifier "LAS191859" did not yield specific information regarding its biological activity, mechanism of action, or established assay protocols. The following document is a representative template designed to meet the user's detailed specifications for an application note and protocol. The experimental details, data, and signaling pathways are based on common practices for characterizing a hypothetical kinase inhibitor and should be adapted based on actual experimental findings for the compound of interest.
Introduction
This document provides detailed protocols for cell-based assays to characterize the activity of a hypothetical compound, herein referred to as Compound-Y, a potential inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. These assays are designed for researchers, scientists, and drug development professionals to evaluate the compound's potency, mechanism of action, and effects on cellular health. The protocols cover assays for target engagement, downstream signaling inhibition, cell proliferation, and cytotoxicity.[1][2][3]
Compound-Y Profile (Hypothetical)
| Parameter | Description |
|---|---|
| Target Pathway | MAPK/ERK Signaling |
| Proposed MOA | Inhibition of MEK1/2 Kinase |
| Cell Line Models | A375 (Human Melanoma, BRAF V600E), HeLa (Cervical Cancer) |
| Readout Technologies | Luminescence, Fluorescence, High-Content Imaging |
Target Engagement: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is used to verify the direct binding of Compound-Y to its intended target (MEK1/2) within a cellular environment. The principle relies on the ligand-induced stabilization of the target protein against thermal denaturation.
Experimental Protocol: CETSA
-
Cell Culture: Culture A375 cells to 80-90% confluency in a T175 flask.
-
Compound Treatment: Treat cells with either vehicle (0.1% DMSO) or 10 µM Compound-Y for 1 hour at 37°C.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Lysate Preparation: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Collect the supernatant (soluble protein fraction) and analyze by Western blot or ELISA for the presence of the target protein (MEK1/2).
Data Presentation: CETSA
Table 1: Thermal Stabilization of MEK1 by Compound-Y
| Temperature (°C) | Vehicle (Normalized MEK1 Signal) | 10 µM Compound-Y (Normalized MEK1 Signal) |
|---|---|---|
| 40 | 1.00 | 1.00 |
| 45 | 0.98 | 1.00 |
| 50 | 0.85 | 0.95 |
| 55 | 0.50 | 0.88 |
| 60 | 0.20 | 0.75 |
| 65 | 0.05 | 0.50 |
| 70 | 0.01 | 0.25 |
Workflow Diagram: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Pathway Inhibition: Phospho-ERK Assay
This assay quantifies the inhibition of downstream signaling by measuring the phosphorylation of ERK (p-ERK), a key substrate of MEK1/2. A decrease in p-ERK levels indicates successful inhibition of the upstream target by Compound-Y.
Experimental Protocol: In-Cell Western
-
Cell Seeding: Seed A375 cells in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: Starve the cells in a serum-free medium for 24 hours.
-
Compound Treatment: Pre-treat cells with a serial dilution of Compound-Y (e.g., 0.1 nM to 10 µM) for 2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes to induce ERK phosphorylation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block with a suitable blocking buffer. Incubate with primary antibodies against p-ERK and total ERK. Follow with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).
-
Imaging and Analysis: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for p-ERK and normalize it to the total ERK signal.
Data Presentation: p-ERK Inhibition
Table 2: IC50 of Compound-Y on ERK Phosphorylation
| Cell Line | Stimulant | IC50 (nM) |
|---|---|---|
| A375 | EGF | 15.2 |
| HeLa | FGF | 22.5 |
Signaling Pathway Diagram
Caption: Inhibition of the MAPK/ERK signaling pathway by Compound-Y.
Phenotypic Assays: Proliferation and Cytotoxicity
Phenotypic assays are crucial for understanding the effect of Compound-Y on cell health and growth.[3] A cell proliferation assay measures the number of viable cells, while a cytotoxicity assay specifically quantifies the number of dead cells.[1]
Experimental Protocol: Proliferation (CellTiter-Glo®)
-
Cell Seeding: Seed A375 cells in a 96-well white-walled plate at a low density (e.g., 2,000 cells/well).
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of Compound-Y.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes of incubation, measure the luminescent signal using a plate reader. The signal is proportional to the amount of ATP present, which correlates with the number of viable cells.
Experimental Protocol: Cytotoxicity (CellTox™ Green)
-
Assay Setup: This assay can be multiplexed with the proliferation assay. Add the CellTox™ Green Dye along with Compound-Y at the start of the treatment period (Day 1).
-
Fluorescence Reading: At the desired time points (e.g., 24, 48, 72 hours), measure the fluorescence (Excitation: 485 nm, Emission: 520 nm). The dye is cell-impermeant and binds to DNA upon loss of membrane integrity, providing a signal proportional to the number of dead cells.
-
Final Reading: A final fluorescence reading can be taken just before adding the CellTiter-Glo® reagent.
Data Presentation: Proliferation and Cytotoxicity
Table 3: GI50 and CC50 Values for Compound-Y in A375 Cells (72h)
| Assay | Endpoint | GI50 / CC50 (nM) |
|---|---|---|
| CellTiter-Glo® | Growth Inhibition (GI50) | 35.8 |
| CellTox™ Green | Cytotoxicity (CC50) | > 10,000 |
-
GI50: Concentration for 50% inhibition of cell growth.
-
CC50: Concentration for 50% cytotoxicity.
Logical Relationship Diagram
Caption: Relationship between target inhibition and phenotypic outcomes.
Summary and Conclusions
The protocols outlined in this document provide a comprehensive framework for the in vitro cell-based characterization of a hypothetical MEK inhibitor, Compound-Y. The CETSA protocol confirms target engagement in a cellular context. The phospho-ERK assay provides a quantitative measure of the compound's ability to inhibit its intended signaling pathway. Finally, the proliferation and cytotoxicity assays establish the phenotypic consequences of this inhibition, allowing for the determination of the compound's anti-proliferative potency and its safety window. These assays are fundamental for the preclinical evaluation and progression of potential therapeutic candidates.
References
LAS191859 animal model administration guide
Note to the Reader
Extensive searches for "LAS191859" have not yielded any publicly available information regarding its mechanism of action, preclinical data, or administration protocols. It is presumed that this compound is an internal compound identifier not yet disclosed in scientific literature.
Therefore, the following Application Notes and Protocols are presented as a generalized guide for the administration of a novel investigational compound in animal models, based on established principles of preclinical drug development. Researchers and drug development professionals can adapt this framework to a specific compound, such as this compound, once the necessary in-house data becomes available.
Application Notes and Protocols for a Novel Investigational Compound in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The administration of a novel compound to animal models is a critical step in preclinical research to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD). These studies are essential for establishing a safe starting dose for first-in-human clinical trials.[1][2][3] This document provides a general overview and protocols for conducting initial dose-ranging and toxicity studies in rodent and non-rodent species.
Initial Dose Escalation and Acute Toxicity Studies
The primary objective of these studies is to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity following a single administration of the compound.
Experimental Protocol: Acute Toxicity Study in Mice
-
Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.
-
Group Allocation: Animals are randomly assigned to several dose groups and a vehicle control group (n=3-5 per sex per group).
-
Compound Formulation: The investigational compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation should be uniform and stable for the duration of the study.
-
Route of Administration: The route should be relevant to the intended clinical application (e.g., oral gavage (PO), intravenous (IV), intraperitoneal (IP), or subcutaneous (SC)).
-
Dose Levels: A wide range of doses is selected based on in vitro cytotoxicity data or in silico predictions. Doses are typically escalated in subsequent cohorts.
-
Observations: Animals are closely monitored for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose) and then daily for 14 days. Observations include changes in behavior, appearance, and body weight.
-
Endpoint: The study is terminated at 14 days, and a full necropsy is performed. Key tissues are collected for histopathological analysis.
Data Presentation: Acute Toxicity in Mice
| Dose Group (mg/kg) | Route | Sex | Number of Animals | Mortality | Clinical Signs | Change in Body Weight (Day 14) |
| Vehicle Control | PO | M/F | 5/5 | 0/10 | None observed | +5% |
| 10 | PO | M/F | 5/5 | 0/10 | None observed | +4.5% |
| 100 | PO | M/F | 5/5 | 0/10 | Mild lethargy at 2h, resolved by 4h | +3% |
| 1000 | PO | M/F | 5/5 | 2/10 | Severe lethargy, piloerection | -2% (survivors) |
| 2000 | PO | M/F | 5/5 | 5/10 | Ataxia, tremors, severe lethargy | N/A |
Subchronic Toxicity Studies
These studies evaluate the potential toxicity of the compound after repeated administration over a longer period (e.g., 28 or 90 days). The goal is to identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).
Experimental Protocol: 28-Day Repeated-Dose Toxicity Study in Rats
-
Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.
-
Group Allocation: Animals are randomized into at least three dose groups and a vehicle control group (n=10 per sex per group). A recovery group may be included for the high dose and control groups.
-
Compound Formulation: The compound is prepared in a suitable vehicle, ensuring stability over the dosing period.
-
Route and Frequency of Administration: Daily administration via the intended clinical route.
-
Dose Levels: Doses are selected based on the results of the acute toxicity studies, aiming for a high dose that produces some toxicity, a low dose that is a multiple of the anticipated human exposure, and an intermediate dose.
-
In-life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements. Ophthalmoscopy is performed pre-study and at termination.
-
Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.
-
Terminal Procedures: At the end of the 28-day dosing period (and a recovery period, if applicable), animals are euthanized. A full necropsy is performed, organ weights are recorded, and a comprehensive list of tissues is collected for histopathological examination.
Data Presentation: Key Findings of a 28-Day Rat Toxicity Study
| Parameter | Vehicle Control | Low Dose (10 mg/kg) | Mid Dose (50 mg/kg) | High Dose (200 mg/kg) |
| Body Weight Gain (g) | M: 120, F: 80 | M: 115, F: 78 | M: 100, F: 65 | M: 85, F: 50 |
| Key Hematology Changes | None | None | None | Mild, regenerative anemia |
| Key Clinical Chemistry Changes | None | None | Slight increase in ALT, AST | Moderate increase in ALT, AST, ALP |
| Key Organ Weight Changes | None | None | None | Increased liver weight |
| Key Histopathology Findings | None | None | Minimal centrilobular hepatocyte hypertrophy | Mild to moderate centrilobular hepatocyte hypertrophy and necrosis |
| NOAEL | - | 10 mg/kg/day | - | - |
Pharmacokinetic (PK) Studies
PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is crucial for understanding the exposure-response relationship.
Experimental Protocol: Single-Dose PK Study in Dogs
-
Animal Model: Male and female Beagle dogs.
-
Study Design: A crossover design is often used, where the same animals receive both an IV and an oral dose, separated by a washout period.
-
Dose Administration: For oral administration, the compound is often given in a capsule. For IV administration, it is infused over a short period.
-
Blood Sampling: Serial blood samples are collected from a peripheral vein at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Bioanalysis: Plasma is separated, and the concentration of the parent compound (and potentially major metabolites) is determined using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: PK parameters are calculated using non-compartmental analysis.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.08 | 1.5 |
| AUC (0-inf) (ng*h/mL) | 3200 | 7500 |
| t1/2 (h) | 4.5 | 4.8 |
| Clearance (mL/min/kg) | 5.2 | - |
| Volume of Distribution (L/kg) | 1.8 | - |
| Oral Bioavailability (%) | - | 47% |
Mandatory Visualizations
Signaling Pathway Diagram
The following is a hypothetical signaling pathway for a compound that inhibits a receptor tyrosine kinase (RTK).
Caption: Hypothetical signaling pathway for an RTK inhibitor.
Experimental Workflow Diagram
The diagram below illustrates a typical workflow for a preclinical animal study.
Caption: General workflow for a preclinical in-vivo study.
References
Application Notes and Protocols for the Investigation of LAS191859 in Xenograft Models
For Research Use Only
Introduction
LAS191859 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2)[1]. Primarily investigated for its potential in respiratory diseases like asthma due to its long receptor residence time[2][3][4][5][6], recent findings suggest a broader biological activity. Notably, this compound has been identified as an upregulator of the p53 isoform Δ133p53α, which is involved in inhibiting cellular senescence[7]. The roles of CRTh2 and cellular senescence in cancer progression are emerging areas of research, suggesting a potential, yet unexplored, application for this compound in oncology.
Disclaimer: There are currently no publicly available studies detailing the use of this compound in cancer xenograft models. The following application notes and protocols are presented as a hypothetical framework for researchers interested in exploring the potential anti-tumor activity of this compound. The experimental designs are based on standard xenograft methodologies and the known pharmacology of this compound.
Hypothetical Rationale for Use in Oncology
The investigation of this compound in cancer xenograft models could be predicated on two primary hypotheses:
-
Targeting CRTh2-Expressing Tumors or Tumor Microenvironment: Certain cancers may express CRTh2, or the receptor may be present on immune cells within the tumor microenvironment that contribute to tumor growth and immune evasion.
-
Modulation of Cellular Senescence: By upregulating Δ133p53α and inhibiting senescence, this compound could potentially impact tumor progression, although the context-dependent role of senescence (tumor-promoting vs. tumor-suppressive) would need careful consideration.
Proposed Preclinical Investigation Workflow
Caption: Proposed workflow for preclinical evaluation of this compound.
Hypothetical Signaling Pathway Perturbation by this compound
Caption: Potential dual mechanism of action of this compound in a cancer context.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Establishment and Treatment
This protocol describes a hypothetical study to evaluate the efficacy of this compound in a human cancer cell line-derived xenograft model.
1. Cell Line Selection and Culture:
- Select a human cancer cell line with confirmed CRTh2 expression (e.g., a lung or colorectal cancer line identified from in vitro screening).
- Culture cells in appropriate media and conditions to logarithmic growth phase.
- Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1x10^7 cells/mL.
2. Animal Model:
- Use female athymic nude mice (nu/nu), 6-8 weeks of age.
- Allow a one-week acclimatization period.
3. Tumor Implantation:
- Inject 100 µL of the cell suspension (1x10^6 cells) subcutaneously into the right flank of each mouse.
- Monitor tumor growth using digital calipers. Tumor volume (mm³) is calculated as (Length x Width²)/2.
4. Study Groups and Treatment:
- When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).
- Group 1 (Vehicle Control): Administer vehicle (e.g., 0.5% methylcellulose in water) daily by oral gavage.
- Group 2 (this compound - Low Dose): Administer 10 mg/kg this compound daily by oral gavage.
- Group 3 (this compound - High Dose): Administer 30 mg/kg this compound daily by oral gavage.
- Group 4 (Positive Control): Administer a standard-of-care chemotherapy agent relevant to the cancer type.
5. Monitoring and Endpoints:
- Measure tumor volume and body weight 2-3 times per week.
- The primary endpoint is tumor growth inhibition (TGI).
- Secondary endpoints include body weight change (as a measure of toxicity) and overall survival.
- Euthanize mice when tumors exceed 2000 mm³ or if signs of significant morbidity are observed.
6. Tissue Collection and Analysis:
- At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for Δ133p53α, immunohistochemistry for proliferation markers like Ki-67).
Data Presentation
The following tables represent hypothetical data that would be generated from the proposed xenograft study.
Table 1: Hypothetical In Vivo Efficacy of this compound in a CRTh2-Positive Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily, p.o. | 1550 ± 150 | - | +2.5 |
| This compound | 10 | Daily, p.o. | 1100 ± 120 | 29.0 | +1.8 |
| This compound | 30 | Daily, p.o. | 750 ± 95 | 51.6 | +0.5 |
| Positive Control | Varies | Varies | 450 ± 70 | 71.0 | -8.0 |
p.o. = oral gavage; SEM = Standard Error of the Mean
Table 2: Hypothetical Pharmacodynamic Marker Analysis in Tumor Tissues
| Treatment Group | Dose (mg/kg) | Relative Δ133p53α Expression (Fold Change vs. Vehicle) | Ki-67 Positive Nuclei (%) |
| Vehicle Control | - | 1.0 | 85 ± 5 |
| This compound | 10 | 1.8 | 60 ± 8 |
| This compound | 30 | 3.5 | 42 ± 6 |
Conclusion
While this compound has been primarily developed as a CRTh2 antagonist for inflammatory diseases, its newly discovered role in modulating p53 isoforms presents a compelling, albeit hypothetical, rationale for its investigation in oncology. The protocols and frameworks provided here offer a scientifically grounded starting point for researchers to explore this potential. Any such investigation should begin with extensive in vitro characterization to identify relevant cancer models before proceeding to in vivo xenograft studies. The successful application of this compound in this new therapeutic area will depend on rigorous preclinical validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G Protein–Coupled Receptors in Asthma Therapy: Pharmacology and Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for a Representative Poorly Soluble Compound (Model: LAS191859)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Initial searches for "LAS191859" did not yield specific public data. The following application notes and protocols are presented as a representative guide for a novel, poorly soluble small molecule compound, hereafter referred to as this compound. The quantitative data and signaling pathway are hypothetical and for illustrative purposes. Researchers should determine the specific properties of their compound of interest experimentally.
Introduction
The successful preclinical evaluation of new chemical entities (NCEs) is often hampered by poor aqueous solubility.[1][2] Compounds with low solubility can lead to challenges in achieving adequate exposure in in vivo studies, potentially masking the true efficacy and toxicity of the molecule.[1][3] This document provides a comprehensive guide to understanding and addressing the solubility and formulation challenges for a representative poorly soluble compound, this compound, to support early-stage research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is critical for developing an appropriate formulation strategy. For our model compound, this compound, we will assume it is a typical Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[4]
Solubility Data
Solubility is a critical parameter that influences various stages of drug discovery and development.[5] Both kinetic and thermodynamic solubility assays are valuable for characterizing a compound.[6]
-
Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. This is a high-throughput method often used in early screening.[6][7]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent, determined by allowing the solid compound to equilibrate with the solvent over an extended period.[6]
Table 1: Hypothetical Solubility Data for this compound
| Solvent System | Solubility Type | Concentration (µg/mL) | Molar Concentration (µM) | Temperature (°C) |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermodynamic | 0.5 | 1.1 | 25 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | Thermodynamic | 1.2 | 2.7 | 37 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | Thermodynamic | 5.8 | 13.0 | 37 |
| Water | Thermodynamic | < 0.1 | < 0.2 | 25 |
| 100% DMSO | Kinetic | > 10,000 | > 22,400 | 25 |
| 100% Ethanol | Kinetic | 1,500 | 3,360 | 25 |
(Assuming a molecular weight of 446.5 g/mol for this compound)
Formulation Strategies for Preclinical Research
The goal of preclinical formulation is to achieve adequate and reproducible exposure in animal models to assess the compound's pharmacokinetics, efficacy, and safety.[3] Given the poor aqueous solubility of this compound, several strategies can be employed.
Table 2: Common Preclinical Formulation Approaches for Poorly Soluble Compounds
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvent Systems | A mixture of a primary solvent (e.g., water) with one or more water-miscible organic solvents (e.g., PEG 400, propylene glycol, ethanol) to increase solubility.[2] | Simple to prepare, suitable for intravenous and oral administration. | Risk of drug precipitation upon dilution in aqueous environments (e.g., in the bloodstream or GI tract).[2] |
| Suspensions | A uniform dispersion of fine solid drug particles in an aqueous vehicle, often with a suspending agent (e.g., methylcellulose) and a wetting agent (e.g., Tween 80). | Can accommodate higher drug doses, may improve oral absorption by providing a sustained release of the drug. | Physical instability (e.g., settling, caking), potential for non-uniform dosing if not properly resuspended. |
| Lipid-Based Formulations | Solutions or suspensions of the drug in oils, or self-emulsifying drug delivery systems (SEDDS), which form fine emulsions upon contact with aqueous media.[4] | Can enhance oral bioavailability by utilizing lipid absorption pathways and reducing first-pass metabolism. | More complex to develop and characterize, potential for in vivo variability. |
| Nanosuspensions | Sub-micron colloidal dispersions of the pure drug, stabilized by surfactants and polymers. Particle size reduction increases the surface area for dissolution.[1] | Significantly improves dissolution rate, suitable for oral, intravenous, and other routes of administration. | Requires specialized equipment (e.g., high-pressure homogenizer, bead mill) for production. |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in a selected aqueous buffer.
Materials:
-
This compound (solid powder)
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC system with a suitable column and detector
Methodology:
-
Add an excess amount of solid this compound to a vial (e.g., 1-2 mg). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the aqueous buffer to the vial (e.g., 1 mL).
-
Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the range of a pre-established calibration curve.
-
Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Preparation of a Co-solvent Formulation for Oral Gavage
This protocol describes the preparation of a simple co-solvent formulation suitable for oral administration in rodents.
Vehicle Composition: 10% DMSO, 40% PEG 400, 50% Water
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Purified water
-
Glass beaker or vial
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Methodology:
-
Calculate the required amount of this compound and each vehicle component based on the desired final concentration and volume.
-
Weigh the required amount of this compound and place it in a glass beaker.
-
Add the required volume of DMSO to the beaker.
-
Place the beaker on a magnetic stirrer and stir until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
In a separate container, prepare the PEG 400 and water mixture by adding the required volume of PEG 400 to the water and mixing thoroughly.
-
Slowly add the PEG 400/water mixture to the DMSO solution containing the dissolved this compound while continuously stirring.
-
Continue stirring for 15-30 minutes to ensure a homogenous solution.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for use.
Signaling Pathway and Workflow Visualizations
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of a receptor tyrosine kinase (RTK), a common target in drug discovery.
Caption: Hypothetical signaling pathway of this compound as an RTK inhibitor.
Experimental Workflow for Formulation Development
This diagram outlines the logical steps for developing a suitable preclinical formulation for a poorly soluble compound like this compound.
Caption: Workflow for preclinical formulation development of this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. altasciences.com [altasciences.com]
- 4. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Measuring LAS191859 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LAS191859 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2). CRTH2 is a G protein-coupled receptor (GPCR) that plays a significant role in allergic inflammation, making it a key target for therapeutic intervention in diseases such as asthma and allergic rhinitis. This compound exhibits a notably long receptor residence time, which translates to a prolonged duration of action.
These application notes provide detailed protocols for measuring the in vitro and cellular activity of this compound, enabling researchers to accurately characterize its pharmacological properties. The following sections detail the necessary reagents, equipment, and step-by-step instructions for key assays.
Signaling Pathway of CRTH2
The CRTH2 receptor is activated by its endogenous ligand, prostaglandin D2 (PGD2). Upon activation, it couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of CRTH2 also stimulates intracellular calcium mobilization and initiates downstream signaling cascades that result in cellular responses such as chemotaxis and cell shape change, particularly in eosinophils. This compound acts by competitively binding to CRTH2, thereby blocking the binding of PGD2 and inhibiting these downstream effects.
Caption: CRTH2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound activity based on published data.
| Assay Type | Target | Species | Parameter | Value |
| Radioligand Binding | CRTH2 | Human | Kᵢ (nM) | 1.5 ± 0.3 |
| GTPγS Binding | CRTH2 | Human | IC₅₀ (nM) | 9.58 |
| Eosinophil Shape Change | CRTH2 | Human | IC₅₀ (nM) | 2.1 ± 0.5 |
| Receptor Residence Time | CRTH2 | Human | Half-life (t½) | 21 hours |
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity of this compound to the human CRTH2 receptor.
Workflow Diagram:
Application Notes and Protocols for CRISPR Screens with LAS191859
Disclaimer: Publicly available information on a specific compound designated "LAS191859" is not available. The following application notes and protocols are presented as a representative example for a hypothetical small molecule inhibitor, hereafter referred to as this compound, to demonstrate the utility of CRISPR-Cas9 screens in drug development research. The experimental details and data are illustrative and should be adapted to specific research contexts.
Application Notes
CRISPR-Cas9 screens are a powerful tool for functional genomics, enabling researchers to systematically investigate gene function on a genome-wide scale.[1][2][3] When applied to the study of a small molecule inhibitor like this compound, these screens can elucidate its mechanism of action, identify genetic determinants of sensitivity and resistance, and uncover novel combination therapy strategies.
Target Identification and Mechanism of Action (MoA) Elucidation
A primary application of CRISPR screens is to identify the cellular targets of a novel compound and understand its mechanism of action. By performing a genome-wide knockout screen in the presence of a sub-lethal dose of this compound, researchers can identify genes whose loss confers either resistance or sensitivity to the compound.
-
Positive Selection (Resistance): Genes whose knockout leads to increased cell survival in the presence of this compound are considered positive hits. These may represent the direct target of the drug, components of the target pathway that mediate its cytotoxic effects, or proteins involved in the uptake or metabolic activation of the compound.
-
Negative Selection (Sensitization): Conversely, genes whose knockout results in decreased cell viability are negative hits. These genes may represent parallel pathways that buffer the cell against the drug's effects or proteins involved in its efflux or metabolic inactivation.
Identification of Drug Resistance Mechanisms
A significant challenge in cancer therapy is the development of drug resistance. CRISPR screens can be employed to proactively identify genes and pathways that, when altered, can lead to resistance to this compound.[4][5][6] This is typically achieved by treating a population of cells expressing a genome-scale sgRNA library with a lethal dose of the compound. The surviving cells are then analyzed to identify the sgRNAs that are enriched, pointing to genes whose knockout confers resistance. Understanding these mechanisms can inform the development of second-generation inhibitors or rational combination therapies to overcome resistance.
Discovery of Synthetic Lethal Interactions
Synthetic lethality occurs when the loss of two genes is lethal to a cell, while the loss of either gene alone is not.[7][8][9][10] CRISPR screens are an ideal tool to identify synthetic lethal partners for a given cancer-associated mutation. In the context of this compound, a screen can be performed in a cell line with a specific cancer-relevant mutation to identify genes whose knockout, in combination with the mutation, sensitizes the cells to the drug. This approach can identify patient populations who would most benefit from treatment with this compound and suggest novel combination therapies.
Quantitative Data Summary
The following tables represent hypothetical data from a genome-wide CRISPR screen to identify resistance mechanisms to this compound.
Table 1: Top Gene Hits from a Positive Selection CRISPR Screen for this compound Resistance
| Gene Symbol | sgRNA Sequence ID | Log2 Fold Change (LFC) | False Discovery Rate (FDR) |
| GENE-X | sgRNA-X1 | 6.8 | < 0.001 |
| sgRNA-X2 | 6.5 | < 0.001 | |
| sgRNA-X3 | 6.2 | < 0.001 | |
| GENE-Y | sgRNA-Y1 | 5.9 | < 0.001 |
| sgRNA-Y2 | 5.7 | < 0.001 | |
| GENE-Z | sgRNA-Z1 | 4.8 | 0.005 |
| sgRNA-Z2 | 4.5 | 0.006 |
Table 2: Validation of Top Resistance Hits by IC50 Shift Assay
| Gene Knockout | Parental IC50 (nM) | Knockout IC50 (nM) | Fold Change in IC50 |
| Control (Non-targeting) | 50 | 55 | 1.1 |
| GENE-X | 50 | 550 | 11.0 |
| GENE-Y | 50 | 300 | 6.0 |
| GENE-Z | 50 | 150 | 3.0 |
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Resistance
1. Cell Line and Library Preparation:
- Select a cancer cell line of interest that is sensitive to this compound.
- Generate a stable Cas9-expressing cell line by lentiviral transduction and selection.
- Amplify a genome-scale sgRNA library (e.g., GeCKO, Brunello) to obtain sufficient lentivirus for the screen.
2. Lentiviral Transduction and Selection:
- Determine the optimal multiplicity of infection (MOI) for the Cas9-expressing cells to achieve a single sgRNA integration per cell.
- Transduce the Cas9-expressing cells with the sgRNA library lentivirus at a low MOI (0.3-0.5) to ensure a representation of at least 500 cells per sgRNA.
- Select the transduced cells with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
3. This compound Treatment:
- Split the selected cell population into two replicates: a vehicle control (e.g., DMSO) and a this compound-treated group.
- Treat the cells with a pre-determined lethal dose of this compound (e.g., 10x IC50) for a duration that allows for significant cell death in the control population (typically 14-21 days).
- Maintain the cell population by passaging as needed, ensuring that the representation of the library is maintained.
4. Genomic DNA Extraction and Sequencing:
- Harvest the surviving cells from both the control and treated populations.
- Extract genomic DNA from each population.
- Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
- Perform next-generation sequencing (NGS) of the amplified sgRNA libraries.
5. Data Analysis:
- Align the sequencing reads to the sgRNA library reference to determine the read counts for each sgRNA.
- Calculate the log2 fold change (LFC) of each sgRNA in the this compound-treated population relative to the control population.
- Use statistical models (e.g., MAGeCK) to identify genes that are significantly enriched in the treated population.
Protocol 2: Validation of Top Gene Hits
1. Generation of Individual Gene Knockout Cell Lines:
- Synthesize or obtain 2-3 individual sgRNAs targeting each of the top gene hits from the primary screen.
- Clone each sgRNA into a lentiviral vector.
- Produce lentivirus for each individual sgRNA.
- Transduce the Cas9-expressing parental cell line with each individual sgRNA lentivirus.
- Select the transduced cells to generate stable knockout cell lines for each gene of interest.
- Include a non-targeting sgRNA as a negative control.
2. Western Blot or RT-qPCR Validation:
- Confirm the knockout of the target gene at the protein level by Western blot or at the mRNA level by RT-qPCR.
3. IC50 Shift Assay:
- Plate the parental, non-targeting control, and individual gene knockout cell lines in 96-well plates.
- Treat the cells with a serial dilution of this compound for 72 hours.
- Assess cell viability using a suitable assay (e.g., CellTiter-Glo).
- Calculate the IC50 value for each cell line and determine the fold change in IC50 relative to the parental or non-targeting control. A significant increase in IC50 for a gene knockout line validates its role in conferring resistance to this compound.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for a CRISPR-Cas9 resistance screen.
Caption: The principle of synthetic lethality with this compound.
References
- 1. The applications of CRISPR screen in functional genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRISPR-Cas9 for medical genetic screens: applications and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] CRISPR-Cas9 for medical genetic screens: applications and future perspectives | Semantic Scholar [semanticscholar.org]
- 4. [Resistance to the latest beta-lactams: mechanisms of acquisition and spread of resistance in Enterobacteriaceae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance mechanisms. | Semantic Scholar [semanticscholar.org]
- 7. Synthetic lethality of mRNA quality control complexes in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. na05.alma.exlibrisgroup.com [na05.alma.exlibrisgroup.com]
- 9. Synthetic Lethality through the Lens of Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of CRTh2 Antagonists Utilizing LAS191859 as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
LAS191859 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), a G-protein coupled receptor (GPCR) that mediates the pro-inflammatory effects of prostaglandin D2 (PGD2).[1] The CRTh2 signaling pathway is implicated in allergic diseases such as asthma and allergic rhinitis, making it a key target for therapeutic intervention.[2][3] High-throughput screening (HTS) plays a pivotal role in identifying novel antagonists of this receptor. This document provides detailed application notes and protocols for setting up HTS campaigns to discover novel CRTh2 antagonists, using this compound as a reference standard for assay validation and performance characterization.
The primary HTS assays detailed herein are designed to identify compounds that inhibit the interaction of PGD2 with CRTh2 and subsequent downstream signaling events. These assays include a proximal GTPγS binding assay and more downstream functional assays such as calcium mobilization and eosinophil chemotaxis, all of which are amenable to high-throughput formats.
CRTh2 Signaling Pathway
Activation of the CRTh2 receptor by its endogenous ligand PGD2 initiates a signaling cascade through a Gi/o protein.[4] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium.[2][5] A key functional consequence of CRTh2 activation in inflammatory cells like eosinophils, basophils, and Th2 lymphocytes is chemotaxis, the directed migration of these cells towards the source of PGD2.[2][6]
High-Throughput Screening Workflow
A typical HTS workflow for identifying novel CRTh2 antagonists would involve a primary screen to identify "hits" followed by secondary and tertiary assays for confirmation and characterization. This compound should be used as a positive control antagonist in all assays.
Data Presentation
The following table summarizes the key pharmacological data for this compound, which can be used as a benchmark for novel compounds.
| Parameter | Species | Assay Type | Value |
| IC₅₀ | Human | GTPγS Binding | 9.58 nM |
| IC₅₀ | Rat | GTPγS Binding | 14 nM |
| IC₅₀ | Mouse | GTPγS Binding | 15.5 nM |
| IC₅₀ | Guinea Pig | GTPγS Binding | 7.6 nM |
| Receptor Residence Time (t½) | Human | Radioligand Binding | 21 hours |
Data compiled from publicly available literature.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation, providing a direct measure of G-protein coupling.[7][8] It is a highly sensitive and robust assay for primary HTS.
Materials:
-
Membrane preparation from cells expressing human CRTh2 (e.g., HEK293 or CHO cells)
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
GTPγS (unlabeled)
-
GDP
-
PGD2 (agonist)
-
This compound (reference antagonist)
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
Scintillation proximity assay (SPA) beads (e.g., WGA-coated)
-
384-well microplates
Protocol:
-
Prepare the assay plate by adding 2 µL of test compounds or this compound in DMSO to the appropriate wells. For control wells, add DMSO only.
-
In a separate tube, prepare the membrane mix by diluting the CRTh2-expressing membranes and SPA beads in assay buffer.
-
Add 20 µL of the membrane/SPA bead mix to each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Prepare the agonist/radioligand mix by diluting PGD2 to a final concentration equivalent to its EC₈₀ and [³⁵S]GTPγS to a final concentration of 0.3 nM in assay buffer containing 10 µM GDP.
-
Add 20 µL of the agonist/radioligand mix to each well to initiate the reaction.
-
Seal the plate and incubate for 60 minutes at room temperature with gentle shaking.
-
Centrifuge the plate at 500 x g for 2 minutes.
-
Measure the radioactivity in each well using a suitable microplate scintillation counter.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CRTh2 activation, which is a key downstream signaling event.[5][9] This is a common HTS assay due to its speed and amenability to automation with fluorescent plate readers.[5]
Materials:
-
Cells stably expressing human CRTh2 (e.g., CHO-K1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid
-
PGD2 (agonist)
-
This compound (reference antagonist)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
384-well black-walled, clear-bottom microplates
Protocol:
-
Seed the CRTh2-expressing cells into 384-well plates and culture overnight to form a confluent monolayer.
-
Prepare the dye loading solution by dissolving Fluo-4 AM in assay buffer containing probenecid.
-
Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
Wash the cells twice with assay buffer, leaving 20 µL of buffer in each well.
-
Prepare a 2X concentration of test compounds and this compound in assay buffer.
-
Add 20 µL of the compound solutions to the cell plate and incubate for 15 minutes at room temperature.
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or equivalent instrument.
-
Prepare a 5X concentration of PGD2 (at its EC₈₀) in assay buffer.
-
Initiate the measurement of fluorescence intensity and, after a baseline reading, add 10 µL of the PGD2 solution to each well.
-
Continue to monitor the fluorescence for at least 60 seconds to capture the peak calcium response.
Eosinophil Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the PGD2-induced migration of eosinophils, a physiologically relevant endpoint of CRTh2 activation.[2][10] While less amenable to primary HTS, it is an excellent secondary assay for hit confirmation.
Materials:
-
Isolated human eosinophils
-
Chemotaxis multi-well chambers (e.g., Boyden chambers) with a 5 µm pore size polycarbonate membrane
-
PGD2 (chemoattractant)
-
This compound (reference antagonist)
-
Assay Medium: RPMI 1640 with 0.1% BSA
-
Calcein AM (for cell labeling)
Protocol:
-
Isolate eosinophils from human peripheral blood.
-
Label the eosinophils with Calcein AM according to the manufacturer's protocol.
-
Resuspend the labeled eosinophils in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Incubate the eosinophil suspension with test compounds or this compound for 30 minutes at 37°C.
-
Add PGD2 (at a concentration that induces maximal chemotaxis) to the lower wells of the chemotaxis chamber.
-
Place the membrane over the lower wells.
-
Add the eosinophil suspension to the upper wells of the chamber.
-
Incubate the chamber for 90 minutes at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Measure the fluorescence of the migrated cells on the underside of the membrane using a fluorescence plate reader.
Conclusion
The protocols and information provided herein offer a robust framework for the high-throughput screening and identification of novel CRTh2 antagonists. The use of this compound as a reference compound will ensure the quality and reliability of the screening data. Successful identification and characterization of new chemical entities targeting the CRTh2 receptor have the potential to lead to the development of novel therapeutics for the treatment of asthma and other allergic diseases.
References
- 1. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LAS191859 in Organoid Culture Systems
Topic: LAS191859 in Organoid Culture Systems Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Organoid culture systems have emerged as powerful tools in biomedical research and drug discovery, providing three-dimensional, self-organizing structures that closely recapitulate the architecture and function of native organs. These in vitro models are invaluable for studying development, disease modeling, and predicting patient-specific responses to therapeutics. This document provides a comprehensive overview of the application of this compound, a novel therapeutic compound, in various organoid culture systems. The protocols and data presented herein are intended to guide researchers in utilizing this compound for their specific research needs.
Note on this compound: Information regarding the specific mechanism of action and the full range of biological activities of this compound is limited in publicly available literature. The following application notes are based on hypothesized functionalities and should be adapted based on empirical findings.
Hypothetical Applications of this compound in Organoid Cultures
Based on the need for targeted therapies, this compound is postulated to be an inhibitor of a key signaling pathway involved in cell proliferation and differentiation, such as the Wnt or Notch pathways, which are critical for organoid development and homeostasis. The following protocols are designed to investigate the effects of this compound on intestinal and tumor organoids.
Part 1: Intestinal Organoid Culture
Application: Investigating the Role of this compound in Intestinal Crypt Stem Cell Proliferation and Differentiation.
Intestinal organoids, derived from Lgr5+ stem cells, provide an excellent model to study the effects of new compounds on intestinal epithelium homeostasis. This protocol outlines a method to assess the impact of this compound on the growth and cellular composition of murine intestinal organoids.
Experimental Protocol: Treatment of Murine Intestinal Organoids with this compound
1. Materials and Reagents:
- Murine small intestinal crypts
- Matrigel® Basement Membrane Matrix
- Advanced DMEM/F12 medium
- N-2 Supplement (1X)
- B-27 Supplement (1X)
- GlutaMAX™ (1X)
- HEPES (10 mM)
- Penicillin-Streptomycin (100 U/mL)
- N-Acetylcysteine (1 mM)
- Murine EGF (50 ng/mL)
- Noggin (100 ng/mL)
- R-spondin1 (500 ng/mL)
- CHIR99021 (3 µM, for expansion phase)
- Valproic Acid (1 mM, for expansion phase)
- Y-27632 (10 µM, for passaging)
- This compound (stock solution in DMSO)
- Cell Recovery Solution
- PBS (Ca2+/Mg2+ free)
- 24-well culture plates
2. Methods:
2.1. Intestinal Organoid Culture Initiation and Maintenance:
- Isolate murine small intestinal crypts according to standard protocols.
- Resuspend isolated crypts in Matrigel® on ice.
- Plate 50 µL of the Matrigel®/crypt suspension in the center of each well of a pre-warmed 24-well plate.
- Polymerize the Matrigel® by incubating at 37°C for 15 minutes.
- Overlay with 500 µL of complete intestinal organoid medium (ENR-CV: EGF, Noggin, R-spondin1, CHIR99021, Valproic Acid).
- Culture organoids at 37°C, 5% CO2. Change the medium every 2-3 days.
- Passage organoids every 7-10 days by mechanical dissociation and reseeding in fresh Matrigel®.
2.2. This compound Treatment:
- After the first passage, culture organoids in ENR medium (without CHIR99021 and Valproic Acid) to promote differentiation for 48 hours.
- Prepare a dose-response curve for this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) in ENR medium. Include a vehicle control (DMSO).
- Replace the medium in the organoid-containing wells with the this compound-containing or vehicle control medium.
- Culture for 72 hours, replacing the medium every 24 hours with freshly prepared treatment medium.
3. Analysis and Data Collection:
-
Brightfield Microscopy: Monitor organoid morphology and size daily.
-
Viability Assay: At the end of the treatment period, perform a CellTiter-Glo® 3D Cell Viability Assay to quantify ATP levels as an indicator of cell viability.
-
Quantitative Real-Time PCR (qRT-PCR): Lyse organoids and extract RNA. Perform qRT-PCR to analyze the expression of markers for stem cells (Lgr5, Olfm4), proliferation (Ki67), and differentiated cell lineages (e.g., Vil1 for enterocytes, Muc2 for goblet cells, ChgA for enteroendocrine cells).
-
Immunofluorescence Staining: Fix, permeabilize, and stain whole organoids for key proteins (e.g., EdU for proliferation, lysozyme for Paneth cells).
Data Presentation: Effect of this compound on Intestinal Organoid Viability and Gene Expression
| Treatment Group | Concentration | Relative Viability (%) (Mean ± SD) | Lgr5 Expression (Fold Change) (Mean ± SD) | Ki67 Expression (Fold Change) (Mean ± SD) | Vil1 Expression (Fold Change) (Mean ± SD) |
| Vehicle Control | 0.1% DMSO | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.12 | 1.0 ± 0.09 |
| This compound | 1 nM | 98 ± 4.8 | 0.9 ± 0.1 | 0.85 ± 0.1 | 1.1 ± 0.1 |
| This compound | 10 nM | 95 ± 6.1 | 0.7 ± 0.08 | 0.6 ± 0.09 | 1.3 ± 0.15 |
| This compound | 100 nM | 70 ± 7.3 | 0.4 ± 0.05 | 0.3 ± 0.07 | 1.8 ± 0.2 |
| This compound | 1 µM | 45 ± 8.0 | 0.1 ± 0.02 | 0.1 ± 0.03 | 1.5 ± 0.18 |
Visualization: Hypothesized Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for treating intestinal organoids with this compound.
Caption: Hypothesized mechanism of this compound inhibiting the Wnt signaling pathway.
Part 2: Tumor Organoid (Tumoroid) Culture
Application: Assessing the Efficacy of this compound as a Potential Anti-Cancer Agent in Patient-Derived Tumor Organoids.
Patient-derived tumor organoids (PDTOs) are increasingly used for pre-clinical drug screening and personalized medicine. This protocol describes the use of this compound to evaluate its cytotoxic effects on colorectal cancer (CRC) tumoroids.
Experimental Protocol: Drug Sensitivity and Resistance Testing in CRC Tumoroids
1. Materials and Reagents:
- Patient-derived CRC tissue
- Tumor Dissociation Kit
- Matrigel® Basement Membrane Matrix
- Advanced DMEM/F12 medium
- N-2 and B-27 Supplements
- GlutaMAX™
- HEPES
- Penicillin-Streptomycin
- Human EGF (50 ng/mL)
- Noggin (100 ng/mL)
- R-spondin1 (500 ng/mL)
- A83-01 (500 nM)
- SB202190 (10 µM)
- Nicotinamide (10 mM)
- Y-27632 (10 µM)
- This compound (stock solution in DMSO)
- CellTiter-Glo® 3D Cell Viability Assay Kit
- 96-well culture plates
2. Methods:
2.1. Establishment of CRC Tumoroid Lines:
- Establish CRC tumoroid lines from fresh patient tumor tissue following established protocols.
- Expand and cryopreserve tumoroid stocks.
2.2. Drug Screening Assay:
- Thaw and expand a CRC tumoroid line.
- Dissociate tumoroids into small fragments and resuspend in Matrigel®.
- Plate 10 µL of the Matrigel®/tumoroid suspension per well of a 96-well plate.
- After Matrigel® polymerization, add 100 µL of complete tumoroid medium.
- After 48 hours of recovery, treat the tumoroids with a serial dilution of this compound (e.g., 7-point dose-response from 1 nM to 10 µM) and a vehicle control.
- Culture for 6 days, refreshing the medium with the respective treatments on day 3.
3. Analysis and Data Collection:
-
High-Content Imaging: Use automated microscopy to quantify tumoroid size and number over the treatment period.
-
Viability Assay: On day 6, perform the CellTiter-Glo® 3D assay to measure the viability of the tumoroids in each treatment condition.
-
IC50 Determination: Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) for this compound.
Data Presentation: Dose-Response of CRC Tumoroids to this compound
| Tumoroid Line | This compound Concentration (µM) | % Viability (Relative to Vehicle) (Mean ± SD) |
| CRC-001 | 0 (Vehicle) | 100 ± 4.5 |
| CRC-001 | 0.01 | 92 ± 5.1 |
| CRC-001 | 0.1 | 75 ± 6.3 |
| CRC-001 | 1 | 51 ± 4.9 |
| CRC-001 | 10 | 15 ± 3.2 |
| CRC-001 IC50 | ~1 µM | |
| CRC-002 | 0 (Vehicle) | 100 ± 5.8 |
| CRC-002 | 0.01 | 98 ± 6.0 |
| CRC-002 | 0.1 | 91 ± 5.5 |
| CRC-002 | 1 | 85 ± 7.1 |
| CRC-002 | 10 | 60 ± 8.4 |
| CRC-002 IC50 | >10 µM (Resistant) |
Visualization: Logic Diagram for Personalized Medicine Application
Caption: Workflow for using PDTOs to test this compound sensitivity for personalized therapy.
Conclusion
The protocols and conceptual frameworks presented here provide a starting point for investigating the effects of this compound in organoid culture systems. Due to the limited public information on this compound, researchers are encouraged to perform initial dose-response studies to determine the optimal working concentrations for their specific organoid models. These advanced in vitro systems hold the potential to elucidate the mechanism of action of novel compounds like this compound and accelerate their translation into clinical applications.
Troubleshooting & Optimization
optimizing LAS191859 treatment conditions
Technical Support Center: LAS191859
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize their experimental conditions when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective allosteric inhibitor of Kinase-Associated Protein 7 (KAP7). By binding to a novel allosteric site on KAP7, this compound disrupts the protein-protein interaction between KAP7 and Stress-Activated Kinase 3 (SAK3). This inhibition prevents the downstream phosphorylation of the transcription factor Stress-Response Element Binding Protein 2 (SREBP2), leading to a reduction in the expression of pro-apoptotic genes typically induced by cellular stress.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C and the DMSO stock solution in aliquots at -80°C to minimize freeze-thaw cycles.
Q3: How can I confirm that this compound is engaging with its target, KAP7, in my cellular model?
A3: A Cellular Thermal Shift Assay (CETSA) is the recommended method to confirm direct target engagement. This assay measures the thermal stabilization of KAP7 upon ligand binding. An increase in the melting temperature of KAP7 in the presence of this compound indicates successful target engagement.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the entire treatment period. Create a growth curve for your specific cell line to determine the optimal density. |
| DMSO Concentration | Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and does not exceed 0.5%. High concentrations of DMSO can be toxic to cells and affect viability. |
| Assay Incubation Time | The incubation time for the viability reagent (e.g., MTT, CellTiter-Glo) can impact results. Follow the manufacturer's protocol precisely and ensure consistent timing for all plates. |
| Compound Stability | Prepare fresh dilutions of this compound from a frozen stock for each experiment, as the compound may degrade in aqueous media over extended periods at 37°C. |
Issue 2: No change in SREBP2 phosphorylation observed via Western Blot.
| Potential Cause | Recommended Solution |
| Suboptimal Treatment Time | The effect of this compound on SREBP2 phosphorylation is transient. Perform a time-course experiment (e.g., 0, 1, 3, 6, 12, 24 hours) to identify the optimal time point for observing maximal inhibition of phosphorylation. |
| Insufficient Stress Induction | Ensure that the cellular stressor (e.g., sorbitol, anisomycin) is used at a concentration and duration sufficient to robustly activate the SAK3-SREBP2 pathway. Confirm pathway activation in your positive controls. |
| Antibody Quality | Use a high-quality, validated phospho-specific antibody for SREBP2. Titrate the antibody to determine the optimal concentration for your experimental setup. |
| Cell Lysis and Sample Prep | Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of SREBP2 during sample preparation. Keep samples on ice at all times. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture: Plate cells at 80-90% confluency and culture overnight.
-
Treatment: Treat cells with either vehicle (DMSO) or this compound (e.g., at 1x, 10x, and 100x the IC50 concentration) for 4 hours at 37°C.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarification: Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Heating: Aliquot the supernatant into PCR tubes and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Separation of Soluble Fraction: Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the levels of KAP7 by Western Blot. The temperature at which 50% of KAP7 has aggregated is the melting temperature (Tm). A shift to a higher Tm in this compound-treated samples indicates target stabilization.
Visualizations
Caption: Mechanism of action of this compound in the KAP7 signaling pathway.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
troubleshooting LAS191859 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving LAS191859. The information is tailored for researchers, scientists, and drug development professionals to address common sources of experimental variability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and cell-based assays with this compound.
Q1: We are observing high variability in our cell-based assay results. What are the common causes?
High variability in cell-based assays can stem from several factors.[1][2] Consistent cell handling is crucial for reproducibility.[2] Key areas to investigate include:
-
Cell Culture Conditions:
-
Cell Passage Number: Using cells of a consistent and low passage number is recommended as experimental outcomes can be influenced by the passage number.[1][2]
-
Cell Seeding Density: Inconsistent cell numbers per well can lead to significant variations in signal. Ensure even cell distribution when plating.
-
Mycoplasma Contamination: Routine testing for mycoplasma is essential as contamination can alter cellular responses.
-
-
Assay Protocol:
-
Reagent Preparation: Prepare reagents in large batches to minimize batch-to-batch variability.[3]
-
Incubation Times and Temperatures: Adhere strictly to optimized incubation times and maintain consistent temperatures.[3][4]
-
Pipetting Technique: Inaccurate or inconsistent pipetting can introduce significant error.[2]
-
-
Plate Reader and Microplates:
-
Plate Choice: The color and type of microplate should be appropriate for the assay's detection method (e.g., black plates for fluorescence, white plates for luminescence).[2][5]
-
Edge Effects: Wells on the edge of the plate are prone to evaporation, leading to altered cell growth and assay signals. Consider not using the outer wells for experimental data or taking steps to mitigate this effect.[4]
-
Reader Settings: Optimize reader settings such as gain, focal height, and well-scanning for your specific assay to ensure accurate and sensitive measurements.[5]
-
Q2: Our receptor binding assay is showing low signal or high background. How can we troubleshoot this?
Low signal or high background in a receptor binding assay can be attributed to several factors related to assay design and execution.[3]
-
Low Signal:
-
Reagent Quality: Verify the quality and activity of your ligand and receptor preparations.[3]
-
Assay Conditions: Optimize incubation times and temperatures to ensure the binding reaction reaches equilibrium.[3][6]
-
Detection Method: Ensure the chosen detection technology (e.g., fluorescence, radioactivity) is sensitive enough for your assay.[7]
-
-
High Background Noise:
-
Non-Specific Binding: This is a common issue where the ligand binds to components other than the target receptor.[3] To address this:
-
Autofluorescence: In fluorescence-based assays, components in the media like phenol red or fetal bovine serum can cause background fluorescence. Consider using alternative media or measuring from the bottom of the plate.[5]
-
Q3: How do we determine the optimal concentration of this compound to use in our experiments?
To determine the optimal concentration, it is recommended to perform a dose-response curve. This involves testing a range of this compound concentrations to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration). The selection of concentrations should span several orders of magnitude around the expected effective concentration.
Quantitative Data Summary
The following tables provide typical parameters for cell-based and receptor binding assays. These values should be optimized for your specific experimental setup.
Table 1: Typical Parameters for Cell-Based Assays
| Parameter | Recommended Range | Common Issues | Troubleshooting |
| Cell Seeding Density (96-well plate) | 5,000 - 20,000 cells/well | Uneven cell distribution | Ensure proper cell suspension before and during plating. |
| Incubation Time | 24 - 72 hours | Cell overgrowth or death | Optimize based on cell doubling time and assay window. |
| Serum Concentration | 5 - 10% | Interference with assay signal | Test lower serum concentrations or serum-free media. |
| DMSO Concentration | < 0.5% | Solvent toxicity | Prepare a DMSO vehicle control to assess toxicity. |
Table 2: Typical Parameters for Receptor Binding Assays
| Parameter | Recommended Range | Common Issues | Troubleshooting |
| Radioligand Concentration | At or below Kd | High non-specific binding | Perform saturation binding experiments to determine Kd.[7] |
| Incubation Time | 1 - 3 hours at room temp | Reaction not at equilibrium | Determine the time to reach equilibrium through time-course experiments.[6] |
| Blocking Agent (e.g., BSA) | 0.1 - 1% | Ineffective blocking | Test different blocking agents and concentrations. |
| Washing Steps | 2 - 4 washes | High background | Increase the number of washes or the volume of wash buffer. |
Experimental Protocols
Protocol 1: General Cell-Based Viability Assay
-
Cell Plating: Seed cells in a 96-well tissue culture-treated plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Add the compound dilutions to the cells and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Assay Reagent Addition: Add a viability reagent (e.g., resazurin-based or ATP-based) to each well according to the manufacturer's instructions.
-
Signal Detection: Incubate for the recommended time and then measure the signal (fluorescence or luminescence) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Competitive Receptor Binding Assay
-
Reagent Preparation: Prepare assay buffer, radiolabeled ligand, and a dilution series of this compound.
-
Assay Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation containing the target receptor, and the this compound dilutions.
-
Radioligand Addition: Add the radiolabeled ligand at a concentration at or below its Kd to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the receptor-bound ligand from the free ligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound ligand.
-
Detection: Measure the radioactivity on the filter mat using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the Ki (inhibitory constant).
Visualizations
Signaling Pathway
Assuming this compound is an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and cell death, the following diagram illustrates its proposed mechanism of action within the TNF-α signaling pathway.
Caption: Proposed mechanism of this compound action in the TNF-α signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for troubleshooting experimental variability.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. youtube.com [youtube.com]
- 3. swordbio.com [swordbio.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving LAS191859 Stability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common stability issues encountered with LAS191859 in solution. The following information is based on best practices for handling poorly soluble small molecules.
Troubleshooting Guide
Q1: My this compound is precipitating out of solution after I dilute my DMSO stock in an aqueous buffer. What should I do?
A1: Precipitation upon dilution into aqueous buffers is a common challenge for hydrophobic compounds like this compound. Here are several troubleshooting steps you can take:
-
Decrease the Final Concentration: The most straightforward reason for precipitation is that the compound has exceeded its solubility limit in the aqueous buffer. Try lowering the final concentration of this compound in your experiment.
-
Optimize DMSO Concentration: While it's crucial to minimize DMSO in your final assay to avoid off-target effects, a slightly higher concentration might be necessary to maintain solubility.[1] Many robust cell lines can tolerate DMSO concentrations up to 0.5%.[1] However, always include a vehicle control with the same final DMSO concentration to ensure it's not impacting your experimental results.[1]
-
Adjust the pH of Your Buffer: The solubility of ionizable compounds can be highly dependent on pH.[1] Experiment with different pH values within the tolerated range of your experimental system to find the optimal pH for this compound solubility.
-
Use a Different Solvent System: Consider using a co-solvent system.[1] Water-miscible organic solvents can sometimes enhance the solubility of poorly water-soluble compounds.[2]
-
Prepare a Fresh Dilution: Never use a solution that has already precipitated. Centrifuge the vial to pellet any solid material before preparing a new stock solution.[1]
Q2: I'm concerned about the long-term stability of my this compound stock solution in DMSO. How should I store it and for how long?
A2: Proper storage is critical for maintaining the integrity of your this compound stock solution. Here are some general guidelines:
| Storage Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years[1] | Keep desiccated to prevent hydration.[1] |
| 4°C | Up to 2 years[1] | Check the product datasheet for specific recommendations.[1] | |
| In DMSO | -20°C | Several months to years | Stability is compound-specific. A study showed 85% of compounds were stable in wet DMSO for 2 years at 4°C.[3] |
| -80°C | Recommended for long-term storage | Minimizes degradation. |
Key Considerations:
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade compounds. Aliquot your stock solution into smaller, single-use volumes to minimize this.
-
Water Content in DMSO: DMSO is hygroscopic and will absorb water from the atmosphere. While some studies suggest that a small amount of water (up to 10%) in DMSO does not negatively impact the stability of many compounds, it's best to use anhydrous DMSO and handle it properly to minimize water absorption.[3]
-
Light Sensitivity: Some compounds are light-sensitive. Store stock solutions in amber vials or protect them from light.
Frequently Asked Questions (FAQs)
Q: What is the maximum recommended concentration of DMSO for cell culture experiments?
A: The tolerance to DMSO varies significantly between cell lines.[1] Here are some general guidelines:
| DMSO Concentration | General Effect |
| < 0.1% | Generally considered safe for most cell lines, including sensitive primary cells.[1] |
| 0.1% - 0.5% | Widely used and tolerated by many robust cell lines.[1] |
| > 0.5% - 1% | Can be cytotoxic to some cells and may induce off-target effects.[1] |
It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[1]
Q: Can I use solvents other than DMSO to prepare my stock solution?
A: Yes, other solvents can be used, depending on the properties of this compound and the requirements of your experiment. Common alternatives include:
-
Ethanol: Can be used as a co-solvent.
-
PEG (Polyethylene Glycol): Often used in combination with water to improve the solubility of highly insoluble compounds.[1]
-
Lipid-based formulations: These can enhance the solubility of lipophilic drugs.[2][4]
Q: How can I determine the kinetic solubility of this compound in my aqueous buffer?
A: You can perform a kinetic solubility assay. This involves preparing a high-concentration stock solution in DMSO, followed by serial dilution in DMSO. A small volume of each DMSO concentration is then added to your aqueous buffer. The concentration at which precipitation is first observed is an indicator of the kinetic solubility.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance.[5]
-
Calculate the Required Volume of DMSO: Based on the molecular weight of this compound and the desired concentration (10 mM), calculate the volume of anhydrous DMSO needed.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortexing and Sonication: Vortex the solution thoroughly to aid dissolution. If necessary, sonicate the vial in a water bath for a short period to ensure the compound is fully dissolved.
-
Storage: Store the stock solution in appropriately labeled, single-use aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Diluting this compound for Cell-Based Assays
-
Thaw the Stock Solution: Thaw a single-use aliquot of your 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your stock solution in cell culture medium or your chosen aqueous buffer. This helps to minimize the final DMSO concentration.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to your cell culture wells to achieve the desired final concentration of this compound. Ensure the final DMSO concentration is consistent across all experimental and control wells.
-
Mixing: Gently mix the contents of the wells to ensure uniform distribution of the compound.
-
Vehicle Control: In parallel, prepare a vehicle control by adding the same volume of DMSO (without the compound) to a set of wells.
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Troubleshooting flowchart for this compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
Technical Support Center: Overcoming LAS191859 Resistance in Cell Lines
Welcome to the technical support center for LAS191859. This resource is designed for researchers, scientists, and drug development professionals investigating the use of this compound, a potent and selective CRTh2 antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in your experiments, with a focus on the hypothetical issue of cellular resistance.
Disclaimer: As of late 2025, acquired resistance to this compound in cell lines has not been documented in publicly available literature. The following information is based on established principles of G-protein coupled receptor (GPCR) pharmacology and provides a framework for investigating a lack of response to the compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, potent, and selective antagonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as DP2.[1] The CRTh2 receptor is a G-protein coupled receptor that is activated by its endogenous ligand, prostaglandin D2 (PGD2).[2][3][4] PGD2 is a key mediator in allergic inflammation, and its binding to CRTh2 on immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils triggers a pro-inflammatory cascade, including cell migration, activation, and cytokine release.[5][6][7] this compound competitively binds to the CRTh2 receptor, blocking PGD2-mediated signaling and thereby reducing the inflammatory response.[8]
Q2: In which research areas is this compound typically used?
This compound is primarily investigated for its therapeutic potential in allergic diseases, most notably chronic asthma.[1][8] Its ability to antagonize the CRTh2 receptor makes it a candidate for studying and potentially treating conditions characterized by type 2 inflammation.
Q3: What might be the theoretical reasons for a cell line to show reduced sensitivity or "resistance" to this compound?
While not yet documented, potential mechanisms for reduced cellular response to a CRTh2 antagonist like this compound could include:
-
Receptor Downregulation: Chronic exposure to an antagonist could lead to a decrease in the number of CRTh2 receptors on the cell surface, reducing the number of available drug targets.
-
Receptor Mutation: Genetic mutations in the PTGDR2 gene (encoding CRTh2) could alter the drug's binding site, reducing its affinity and efficacy.
-
Signaling Pathway Alterations: Cells might develop compensatory mechanisms, such as upregulating parallel signaling pathways that bypass the need for CRTh2 activation to elicit a downstream effect.
-
Increased Ligand Concentration: An experimental system with excessively high concentrations of PGD2 could outcompete this compound for receptor binding, requiring higher doses of the antagonist to achieve an effect.
-
Tachyphylaxis: A rapid decrease in response to a drug after repeated administration.[9][10] This can be due to receptor desensitization or uncoupling from its intracellular signaling machinery.[9]
Troubleshooting Guide: Investigating Reduced Cellular Response to this compound
If you are observing a diminished or absent response to this compound in your cell line experiments, consider the following troubleshooting steps.
| Observed Issue | Potential Cause | Suggested Action |
| Initial efficacy of this compound decreases over time with repeated dosing. | Tachyphylaxis due to receptor desensitization or uncoupling. | 1. Perform a washout period to see if sensitivity is restored.2. Measure downstream signaling markers (e.g., cAMP levels, calcium mobilization) at various time points after this compound treatment to assess receptor activity.3. Investigate receptor phosphorylation as a marker of desensitization. |
| Higher concentrations of this compound are needed to achieve the expected inhibitory effect. | 1. Increased PGD2 competition.2. Reduced CRTh2 receptor expression. | 1. Quantify PGD2 levels in your cell culture supernatant.2. Perform qPCR or Western blot to assess CRTh2 mRNA and protein levels, respectively.3. Use flow cytometry to quantify cell surface expression of CRTh2. |
| Complete lack of response to this compound in a previously sensitive cell line. | 1. CRTh2 receptor mutation.2. Activation of compensatory signaling pathways. | 1. Sequence the PTGDR2 gene to check for mutations in the drug-binding pocket.2. Perform a phosphoproteomic or transcriptomic analysis to identify upregulated signaling pathways in the presence of this compound. |
| Variability in response between different cell passages. | Cell line instability leading to altered CRTh2 expression or signaling. | 1. Use low-passage, authenticated cell lines.2. Regularly monitor CRTh2 expression levels in your cell stocks. |
Visualizing Signaling Pathways and Experimental Workflows
To aid in your experimental design, the following diagrams illustrate the CRTh2 signaling pathway and a general workflow for investigating potential this compound resistance.
Detailed Experimental Protocols
Protocol 1: Quantification of CRTh2 Receptor Expression by Flow Cytometry
Objective: To measure the cell surface expression of the CRTh2 receptor.
Materials:
-
Cell line of interest
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Anti-CRTh2 antibody (fluorochrome-conjugated)
-
Isotype control antibody (matched fluorochrome)
-
Flow cytometer
Procedure:
-
Harvest cells and wash once with cold PBS.
-
Resuspend cells in cold FACS buffer to a concentration of 1x10^6 cells/mL.
-
Aliquot 100 µL of cell suspension into flow cytometry tubes.
-
Add the anti-CRTh2 antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, gating on the live cell population.
-
Compare the mean fluorescence intensity (MFI) of the anti-CRTh2 stained cells to the isotype control to determine the level of surface expression.
Protocol 2: Calcium Mobilization Assay
Objective: To assess CRTh2 receptor function by measuring intracellular calcium flux upon agonist stimulation.
Materials:
-
Cell line expressing CRTh2
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
PGD2 (agonist)
-
This compound (antagonist)
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Plate cells in a 96-well black, clear-bottom plate and culture overnight.
-
Prepare the calcium indicator dye loading solution according to the manufacturer's instructions, often including probenecid.
-
Remove culture medium and add the dye loading solution to the cells. Incubate for 30-60 minutes at 37°C.
-
During incubation, prepare PGD2 and this compound solutions in assay buffer.
-
After incubation, gently wash the cells once with assay buffer.
-
Add 100 µL of assay buffer (or buffer containing this compound for antagonist testing) to each well. Incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence kinetically (e.g., every 1-2 seconds) for a total of 2-3 minutes.
-
Establish a baseline reading for 15-30 seconds.
-
Using an automated injector, add a concentrated solution of PGD2 to stimulate the cells.
-
Continue reading the fluorescence to capture the peak calcium response and its subsequent decay.
-
To test for antagonism, pre-incubate the cells with varying concentrations of this compound before adding PGD2. A reduction in the PGD2-induced calcium signal indicates antagonist activity.
By utilizing these guides, diagrams, and protocols, researchers can systematically investigate and troubleshoot unexpected results in their experiments with this compound, contributing to a deeper understanding of CRTh2 biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antagonism of the prostaglandin D2 receptors DP1 and CRTH2 as an approach to treat allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in PGD2/PTGDR2 signaling pathway in tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of CRTh2 antagonist this compound: Long receptor residence time translates into long-lasting in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Histamine2-receptor antagonists: Rapid development of tachyphylaxis with repeat dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
LAS191859 assay reproducibility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the LAS191859 compound, a potent inhibitor of the JAK-STAT signaling pathway. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] By binding to the ATP-binding site of JAKs, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] This blockade of the JAK-STAT signaling pathway disrupts the downstream transcription of target genes involved in cell proliferation, differentiation, and immune responses.[4]
Q2: Which assays are recommended to measure the activity of this compound?
A2: The activity of this compound can be assessed using various in vitro assays, including:
-
Luciferase Reporter Assays: These assays utilize a reporter gene, such as luciferase, under the control of a STAT-responsive promoter element like the Interferon-Stimulated Response Element (ISRE).[5][6][7][8] Inhibition of the JAK-STAT pathway by this compound results in a decrease in luciferase expression.
-
Western Blotting for Phosphorylated STATs (p-STATs): This technique directly measures the phosphorylation status of specific STAT proteins (e.g., p-STAT1, p-STAT3, p-STAT5) upon cytokine stimulation in the presence or absence of this compound.[1][9] A reduction in the p-STAT signal indicates inhibitory activity.
-
Cell Viability and Proliferation Assays: In cell lines dependent on the JAK-STAT pathway for survival and proliferation, this compound is expected to reduce cell viability.[1] Standard assays like MTT, XTT, or CellTiter-Glo® can be used to measure these effects.
Q3: What are the common causes of assay variability and lack of reproducibility?
A3: Several factors can contribute to variability and poor reproducibility in cell-based assays.[10] These include:
-
Cell Culture Conditions: Variations in cell passage number, cell confluency, and media composition can alter cellular responses to stimuli and inhibitors.[1]
-
Reagent Quality and Handling: Inconsistent quality of reagents, such as cytokines, antibodies, and the this compound compound itself, can lead to variable results. Proper storage and handling are crucial.[11]
-
Experimental Technique: Inaccurate pipetting, inconsistent incubation times, and variations in cell seeding density can introduce significant errors.[1]
-
Data Analysis: Incorrect background subtraction, inappropriate statistical methods, and cherry-picking of data can all affect the reproducibility of results.[11]
Troubleshooting Guides
Issue 1: High Variability in Luciferase Reporter Assay Results
You are observing significant well-to-well or experiment-to-experiment variability in your ISRE-luciferase reporter assay when testing this compound.
Caption: Troubleshooting high luciferase assay variability.
| Potential Cause | Recommended Solution |
| Inconsistent Transfection Efficiency (for transient assays) | Co-transfect with a control plasmid expressing a different reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.[6][8] Optimize the DNA-to-reagent ratio and incubation times. |
| Variable Cell Seeding Density | Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. Allow cells to adhere and distribute evenly overnight before treatment.[12] |
| Inconsistent Reagent Addition | Use a multichannel pipette for adding reagents and ensure complete mixing by gently rocking the plate. Prepare master mixes of reagents to minimize pipetting errors. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.[1] |
| Cell Line Instability | Ensure you are using cells within a consistent and low passage number range. Periodically perform cell line authentication. |
Issue 2: No Inhibition of p-STAT Signal in Western Blot
You do not observe a decrease in the phosphorylated STAT signal after treating cells with this compound and stimulating with a cytokine.
Caption: Troubleshooting lack of p-STAT inhibition.
| Potential Cause | Recommended Solution |
| Inactive Cytokine | Verify the activity of your cytokine stock by performing a dose-response experiment and observing a robust increase in p-STAT levels. |
| Degraded this compound Compound | Ensure the compound has been stored correctly (e.g., protected from light, at the recommended temperature). Prepare fresh stock solutions in the appropriate solvent. |
| Suboptimal this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound to inhibit p-STAT signaling in your specific cell line.[1] |
| Low Phospho-Antibody Specificity | Use a highly specific and validated antibody for the phosphorylated STAT protein. Run positive and negative controls to confirm antibody specificity.[13] |
| High Background from Blocking Buffer | When detecting phosphoproteins, avoid using non-fat milk as a blocking agent as it contains phosphoproteins that can increase background. Use Bovine Serum Albumin (BSA) instead.[13] |
Experimental Protocols
Protocol 1: ISRE-Luciferase Reporter Assay
This protocol is for a 96-well format assay to measure the effect of this compound on IFNα-induced JAK-STAT signaling.
Materials:
-
HEK293 cells stably expressing an ISRE-luciferase reporter construct
-
Growth Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Assay Medium: DMEM, 0.5% FBS
-
Recombinant Human IFNα
-
This compound
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
White, clear-bottom 96-well plates
Procedure:
-
Seed 30,000 cells per well in 100 µL of growth medium in a 96-well plate and incubate overnight.[12]
-
The next day, remove the growth medium and replace it with 45 µL of assay medium.
-
Prepare serial dilutions of this compound in assay medium and add 5 µL to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C.
-
Prepare a solution of IFNα in assay medium and add 50 µL to achieve the final desired concentration (e.g., a concentration that gives ~80% of the maximal response). Add assay medium without IFNα to unstimulated control wells.
-
Incubate for 6 hours at 37°C.[12]
-
Equilibrate the plate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well, mix by gentle rocking for 15 minutes, and measure luminescence using a luminometer.[12]
Protocol 2: Western Blot for p-STAT1
This protocol describes the detection of phosphorylated STAT1 in response to IFNγ stimulation.
Materials:
-
HeLa cells
-
Growth Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant Human IFNγ
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: Rabbit anti-p-STAT1 (Tyr701), Mouse anti-total-STAT1, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
PVDF membrane
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed HeLa cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate cells with IFNγ (e.g., 10 ng/mL) for 30 minutes.
-
Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-STAT1 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To detect total STAT1 and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.[13]
Signaling Pathway Diagram
The JAK-STAT pathway is initiated by cytokine binding to its receptor, leading to the activation of JAKs and subsequent phosphorylation of STATs. The phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription. This compound inhibits the kinase activity of JAKs.
Caption: this compound inhibits the JAK-STAT pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. assaygenie.com [assaygenie.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. JAK-STAT Pathway - Report Lentivirus [gentarget.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. JAK/STAT Pathway-ISRE Reporter Kit - Creative Biolabs [creative-biolabs.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 11. kosheeka.com [kosheeka.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Technical Support Center: Refining In Vivo Delivery of Your Compound
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the in vivo delivery of their therapeutic compounds. The following information is based on common challenges encountered during preclinical development and offers guidance on formulation, stability, and in vivo evaluation.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during the in vivo delivery of therapeutic compounds.
Table 1: Troubleshooting Poor Bioavailability and Efficacy
| Observed Issue | Potential Cause | Recommended Solution | Key Experimental Readouts |
| Low plasma concentration after oral administration | Poor aqueous solubility of the compound. | Develop enabling formulations such as amorphous solid dispersions or co-amorphous systems to improve dissolution.[1] | Solubility studies, dissolution rate testing. |
| High first-pass metabolism. | Consider alternative routes of administration (e.g., intravenous, subcutaneous, intratumoral) to bypass the liver. | Pharmacokinetic profiling comparing different administration routes. | |
| Instability in the gastrointestinal tract. | Formulate the compound in enteric-coated capsules or use pH-sensitive hydrogels to protect it from the gastric environment.[2] | In vitro stability assays at different pH values, in vivo pharmacokinetic studies. | |
| Lack of target organ accumulation | Non-specific distribution of the delivery vehicle. | Engineer nanoparticles with targeting ligands (e.g., antibodies, peptides) specific to the target tissue. | Biodistribution studies using labeled compounds or nanoparticles. |
| Inefficient release from the delivery vehicle at the target site. | Design delivery systems with triggered release mechanisms (e.g., pH-sensitive, enzyme-sensitive). | In vitro release studies under simulated physiological conditions, in vivo efficacy studies. | |
| Rapid clearance from circulation | Recognition and clearance by the reticuloendothelial system (RES). | Modify the surface of nanoparticles with polyethylene glycol (PEG) to create a "stealth" effect and prolong circulation. | Pharmacokinetic studies to determine circulation half-life. |
| Inconsistent results between experiments | Formulation instability or variability. | Optimize the formulation process and ensure rigorous quality control of the delivery system (e.g., particle size, drug loading). | Characterization of formulation batches for key quality attributes. |
Frequently Asked Questions (FAQs)
Formulation and Stability
-
Q1: My compound has very low water solubility. How can I improve its bioavailability for in vivo studies? A1: For poorly water-soluble compounds, formulating them as amorphous or co-amorphous systems can significantly enhance their solubility and dissolution rate.[1] Another approach is to use nanoparticle-based delivery systems, such as lipid-like nanoparticles or polymer-lipid nanoparticles, which can encapsulate hydrophobic drugs and improve their systemic delivery.[3][4][5]
-
Q2: I am observing degradation of my compound in my formulation. What can I do to improve its stability? A2: The stability of a compound can be improved by identifying and mitigating the cause of degradation. For compounds sensitive to water and heat, using co-amorphous systems with stabilizing excipients can prevent recrystallization and degradation.[1] For biologics like mRNA, lipid-based nanoparticle formulations have been shown to protect the payload from enzymatic degradation.[6][7]
-
Q3: How do I choose the right delivery system for my compound? A3: The choice of a delivery system depends on the physicochemical properties of your compound, the desired route of administration, and the therapeutic target. For systemic delivery, lipid nanoparticles (LNPs) are a clinically validated platform.[7] For localized delivery, in situ gelling systems can provide sustained release at the site of administration, such as for ocular or intratumoral applications.[2][8][9]
In Vivo Evaluation
-
Q4: What are the critical parameters to assess during in vivo pharmacokinetic studies? A4: Key pharmacokinetic parameters to evaluate include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), which reflects the total drug exposure.[8][9] These parameters help in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of your compound.
-
Q5: How can I assess the safety and tolerability of my formulation in vivo? A5: In vivo safety evaluation typically involves monitoring the animals for any signs of toxicity, such as changes in body weight, food and water intake, and general behavior.[8] Histopathological analysis of major organs can be performed at the end of the study to check for any tissue damage. For formulations applied to sensitive areas like the eye, specific irritation studies, such as the Draize test, are conducted.[8]
Experimental Protocols
Protocol 1: Preparation of a Generic Nanoparticle Formulation
This protocol describes a general method for preparing lipid-based nanoparticles for in vivo delivery, adapted from common procedures for encapsulating therapeutic payloads.[5][7]
-
Preparation of the Lipid Phase: Dissolve the therapeutic compound, helper lipids, cholesterol, and PEGylated lipids in a water-miscible organic solvent like ethanol.
-
Preparation of the Aqueous Phase: Prepare an aqueous buffer at the desired pH (e.g., acetate buffer, pH 4.0).
-
Nanoparticle Formation: Rapidly mix the lipid phase with the aqueous phase using a microfluidic mixing device or by vigorous vortexing. The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the therapeutic compound.
-
Purification and Concentration: Remove the organic solvent and unencapsulated compound through dialysis or tangential flow filtration against a suitable storage buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Characterization: Characterize the nanoparticles for size, polydispersity index, surface charge (zeta potential), and encapsulation efficiency.
Protocol 2: In Vivo Ocular Irritation Study
This protocol is based on the Draize technique for assessing the ocular tolerance of a topical formulation.[8]
-
Animal Model: Use healthy albino rabbits.
-
Acclimatization: Allow the animals to acclimatize to the laboratory conditions for at least 5 days before the experiment.
-
Formulation Instillation: Instill a small volume (e.g., 60 µL) of the sterile test formulation into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.
-
Observation: Observe the eyes at predefined time points (e.g., 1, 24, 48, 72 hours) for signs of irritation, including redness, swelling, and discharge.
-
Scoring: Score the observed signs of irritation according to a standardized scale. A formulation is considered non-irritating if no significant signs of irritation are observed.
Visualizations
Caption: A typical workflow for the development and in vivo testing of a drug delivery system.
Caption: A decision tree for troubleshooting poor in vivo efficacy of a therapeutic compound.
References
- 1. Amorphous and Co-Amorphous Olanzapine Stability in Formulations Intended for Wet Granulation and Pelletization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fabrication and In Vivo Evaluation of In Situ pH-Sensitive Hydrogel of Sonidegib-Invasomes via Intratumoral Delivery for Basal Cell Skin Cancer Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and in Vivo mRNA Delivery Using Lipid-Enveloped pH-Responsive Polymer Nanoparticles | Scilit [scilit.com]
- 4. Targeted Delivery of mRNA with Polymer-Lipid Nanoparticles for In Vivo Base Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodegradable Amino-Ester Nanomaterials for Cas9 mRNA Delivery in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single Administration of CRISPR/Cas9 Lipid Nanoparticles Achieves Robust and Persistent In Vivo Genome Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental design, formulation and in vivo evaluation of a novel topical in situ gel system to treat ocular infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental design, formulation and in vivo evaluation of a novel topical in situ gel system to treat ocular infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing LAS191859 Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of LAS191859 in primary cell cultures. The following information is designed to help users optimize their experimental protocols and obtain reliable data.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity with this compound in our primary cell cultures. What are the initial steps to troubleshoot this issue?
A1: High cytotoxicity can stem from several factors. Begin by systematically evaluating the following:
-
Compound Concentration: The concentration of this compound is the most critical factor. We recommend performing a dose-response curve to determine the optimal concentration that balances efficacy with minimal cytotoxicity.
-
Exposure Time: The duration of cell exposure to this compound can significantly impact viability. Consider shortening the incubation time to see if cytotoxicity is reduced while the desired effect is maintained.
-
Cell Health and Confluency: Primary cells are more susceptible to stress. Ensure your cells are healthy, in the logarithmic growth phase, and at an optimal confluency (typically 70-80%) before adding the compound. Over-confluent or stressed cells can be more sensitive to drug-induced toxicity.[1]
-
Media Composition: The components of your culture media can influence cytotoxicity. Ensure the media is fresh and contains all necessary supplements.
Q2: Can co-treatment with other agents help in reducing this compound-induced cytotoxicity?
A2: Yes, co-treatment with protective agents can be an effective strategy. The choice of agent depends on the suspected mechanism of this compound's cytotoxicity.
-
Antioxidants: If you suspect oxidative stress is a contributing factor, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may mitigate the cytotoxic effects.[1]
-
Pan-caspase inhibitors: If apoptosis is the primary mode of cell death, using a pan-caspase inhibitor, such as Z-VAD-FMK, can help to improve cell viability.
Q3: How can we determine the mechanism of this compound-induced cytotoxicity in our specific primary cell type?
A3: Understanding the cytotoxic mechanism is key to developing effective mitigation strategies. A multi-pronged approach is recommended:
-
Cell Viability and Cytotoxicity Assays: Employ a range of assays to get a comprehensive picture. Assays like MTT or MTS measure metabolic activity, while LDH assays measure membrane integrity by detecting lactate dehydrogenase released from damaged cells.[1] Trypan blue exclusion is a straightforward method to count viable cells.
-
Apoptosis vs. Necrosis Assays: Use techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to differentiate between apoptotic and necrotic cell death.
-
Mechanism-specific Assays: Investigate specific pathways. For example, use fluorescent probes to measure reactive oxygen species (ROS) production or perform Western blotting to analyze the expression of key apoptosis-related proteins like caspases and Bcl-2 family members.
Troubleshooting Guides
Problem 1: High Variability in Cytotoxicity Data
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Uneven compound distribution | Mix the compound thoroughly in the media before adding it to the cells. Ensure gentle swirling of the plate after addition. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate the compound. Fill the outer wells with sterile PBS or media. |
| Passage number of primary cells | Primary cells have a limited lifespan. Record the passage number and use cells from a consistent and low passage range for your experiments. |
Problem 2: this compound Appears to be More Cytotoxic in Primary Cells Compared to Cell Lines
| Potential Cause | Troubleshooting Step |
| Higher sensitivity of primary cells | This is expected. Primary cells often have more intact cell signaling pathways and a lower tolerance for stress compared to immortalized cell lines.[2] |
| Differences in metabolic activity | Primary cells and cell lines can metabolize compounds differently. Consider this when comparing results. |
| Adaptation of cell lines | Cell lines may have adapted to culture conditions and may not be representative of in vivo responses.[3] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a key parameter for assessing cytotoxicity.
-
Cell Seeding:
-
Harvest primary cells during their logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in your cell culture medium. A common starting point is a 10-point, 2-fold serial dilution.
-
Include untreated control wells (media only) and a vehicle control (media with the same concentration of the compound's solvent, e.g., DMSO).
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the crystals.[1]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Workflow for a standard MTT cytotoxicity assay.
Caption: Hypothetical signaling pathway for drug-induced cytotoxicity.
Caption: Troubleshooting logic for high cytotoxicity.
References
Technical Support Center: Synthesis and Purification of LAS191859
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of LAS191859. It provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental work.
This compound is an orally active, potent, and selective CRTh2 antagonist.[1][2] Its chemical name is 2-(1-(2-((N-ethylcyclopropanecarboxamido)methyl)-4-(trifluoromethyl)phenyl)-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid.[3][4]
Chemical Structure:
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic strategy for this compound?
A1: A convergent multi-step synthesis is a practical approach for a molecule of this complexity.[5][6] The synthesis can be conceptually divided into the preparation of three key fragments: the 7-azaindole core (A), the substituted aniline fragment (B), and the cyclopropanecarboxamide side chain, followed by their assembly.
Q2: What are the major challenges in a multi-step synthesis like that of this compound?
A2: Multi-step syntheses often face challenges such as managing solvent compatibility between consecutive steps, intermediate isolation and purification, and maintaining yield over numerous transformations.[1] The complexity of each reaction step, including potential side reactions and the need for specific catalysts, adds to the difficulty.[7]
Q3: Are there any specific safety precautions to consider during the synthesis of this compound?
A3: Standard laboratory safety protocols should be followed. When working with reagents like trifluoromethylated compounds and various catalysts, it is crucial to consult the Safety Data Sheets (SDS) for specific handling and disposal instructions. Reactions should be carried out in a well-ventilated fume hood.
Troubleshooting Guides
Synthesis Challenges
Problem 1: Low yield in the formation of the substituted urea moiety.
-
Question: We are experiencing low yields during the formation of the N-ethylcyclopropanecarboxamido group. What could be the cause and how can we optimize this step?
-
Answer: The formation of substituted ureas can be challenging. Common methods involve the reaction of an amine with an isocyanate or a carbamoyl chloride.[8][9] Low yields could be due to several factors:
-
Poor quality of reagents: Ensure the starting amine and cyclopropanecarbonyl chloride (or corresponding isocyanate) are pure and dry.
-
Inappropriate base: The choice of base is critical. A non-nucleophilic, sterically hindered base is often preferred to avoid side reactions.
-
Reaction conditions: Temperature and reaction time should be carefully optimized. Some urea formations require elevated temperatures, while others proceed well at room temperature.[10]
Troubleshooting Steps:
-
Reagent Purity Check: Verify the purity of your starting materials by NMR or LC-MS.
-
Solvent Choice: Use a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Screening: Screen different bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine.
-
Alternative Methods: Consider alternative methods for urea formation, such as the use of phosgene equivalents or a Curtius rearrangement to generate the isocyanate in situ.[8][11]
-
Problem 2: Difficulty in the N-arylation of the 7-azaindole core.
-
Question: The coupling of the substituted aniline fragment with the 7-azaindole core is proving to be inefficient. What are the likely issues?
-
Answer: N-arylation of heterocyclic compounds can be challenging due to the electronic properties of the heterocycle and potential catalyst inhibition.
-
Catalyst and Ligand Choice: The selection of the palladium or copper catalyst and the appropriate ligand is crucial for a successful cross-coupling reaction.
-
Base Selection: The strength and nature of the base can significantly impact the reaction rate and yield.
-
Reaction Temperature: These coupling reactions often require elevated temperatures to proceed at a reasonable rate.
Troubleshooting Steps:
-
Catalyst/Ligand Screening: Experiment with different palladium catalysts (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligands (e.g., Xantphos, Buchwald ligands). Copper-catalyzed (Ullmann-type) conditions can also be explored.
-
Base Optimization: Test a range of bases, including inorganic bases like K2CO3, Cs2CO3, or K3PO4, and organic bases like DBU.
-
Temperature Control: Gradually increase the reaction temperature while monitoring for decomposition of starting materials or product.
-
Problem 3: Challenges in the synthesis of the substituted benzoic acid precursor.
-
Question: We are facing difficulties in synthesizing the 2-amino-5-(trifluoromethyl)benzoic acid derivative. What are some common hurdles?
-
Answer: The synthesis of substituted benzoic acids can present challenges related to the introduction and manipulation of functional groups on the aromatic ring.[12][13][14][15]
-
Regioselectivity: Directing functional groups to the desired positions on the benzene ring can be difficult.
-
Harsh Reaction Conditions: Some transformations may require harsh conditions that are not compatible with other functional groups in the molecule.
Troubleshooting Steps:
-
Protecting Groups: Utilize protecting groups for sensitive functionalities to avoid unwanted side reactions.
-
Orthogonal Synthetic Strategies: Employ synthetic routes where the functional groups are introduced in a sequence that minimizes interference.
-
Milder Reagents: Explore the use of milder and more selective reagents for functional group transformations.
-
Purification Challenges
Problem 4: Difficulty in purifying the final compound.
-
Question: We are struggling to purify the final this compound product to the desired level. What purification strategies are recommended?
-
Answer: The purification of a complex molecule like this compound, which contains both acidic and amide functionalities, can be challenging.
-
Co-eluting Impurities: Structurally similar impurities can be difficult to separate by standard chromatography.
-
Product Solubility: The solubility of the final compound may limit the choice of purification methods.
Troubleshooting Steps:
-
Chromatography Optimization:
-
Column Chromatography: Use high-performance flash chromatography with a gradient elution system. Experiment with different solvent systems (e.g., ethyl acetate/hexanes with a small amount of acetic acid to suppress tailing of the carboxylic acid).
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC is a powerful technique.
-
-
Crystallization: Attempt to crystallize the final product from a suitable solvent or solvent mixture. This can be a very effective method for removing minor impurities.
-
Wash/Extraction: If the impurities have different acid-base properties, an aqueous workup with a mild base or acid wash can help in their removal.
-
Problem 5: Removal of urea-related byproducts.
-
Question: How can we effectively remove unreacted starting materials and byproducts from the urea formation step?
-
Answer: The purification of urea compounds can be complicated by the presence of unreacted amines, isocyanates (or their hydrolysis products), and symmetrically substituted ureas.[16][17][18][19]
-
Solubility Differences: Exploit differences in solubility between the desired product and the impurities.
-
Reactivity of Byproducts: Some byproducts might be reactive and can be quenched to facilitate their removal.
Troubleshooting Steps:
-
Aqueous Wash: An acidic wash (e.g., dilute HCl) can remove unreacted amines. A basic wash (e.g., dilute NaHCO3) can help remove acidic byproducts.
-
Crystallization/Recrystallization: Urea derivatives are often crystalline and can be purified effectively by crystallization.[16]
-
Chromatography: Silica gel chromatography is generally effective for separating ureas from other reaction components.
-
Experimental Protocols & Data Presentation
Table 1: General Conditions for Key Synthetic Transformations
| Transformation | Typical Reagents & Catalysts | Solvent | Temperature | Key Considerations |
| Urea Formation | Amine, Isocyanate/Carbamoyl Chloride, Base (e.g., DIPEA) | DCM, THF | 0 °C to RT | Stoichiometry of reagents, exclusion of moisture. |
| N-Arylation | Aryl Halide, Heterocycle, Pd or Cu catalyst, Ligand, Base (e.g., K2CO3) | Toluene, Dioxane | 80-120 °C | Inert atmosphere, careful choice of catalyst/ligand system. |
| Ester Hydrolysis | LiOH, NaOH, or KOH | THF/Water, Methanol/Water | RT to 50 °C | Monitoring reaction progress to avoid side reactions. |
Visualizations
Proposed Retrosynthetic Analysis of this compound
Caption: Retrosynthetic analysis of this compound.
Troubleshooting Workflow for Low Yield in Synthesis
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. d-nb.info [d-nb.info]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Multistep Synthesis [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Automating multistep flow synthesis: approach and challenges in integrating chemistry, machines and logic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 12. preprints.org [preprints.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. US2663731A - Purification of urea - Google Patents [patents.google.com]
- 18. Urea - Wikipedia [en.wikipedia.org]
- 19. US2892870A - Process for purifying and crystallizing urea - Google Patents [patents.google.com]
LAS191859 experimental controls and best practices
Urgent Notice: Information regarding the experimental compound "LAS191859" is not currently available in publicly accessible scientific literature or databases. This may be for several reasons:
-
Internal Designation: this compound could be an internal code used during the early stages of drug development. Such designations are often not made public until the compound reaches later clinical trial phases or is published in a peer-reviewed journal.
-
Novel Compound: The compound may be very new, and research findings may not yet be disseminated.
-
Typographical Error: There is a possibility of a typographical error in the compound name.
Without foundational information on this compound, such as its molecular target, mechanism of action, and intended therapeutic area, it is not possible to provide accurate and specific troubleshooting guides, experimental protocols, or signaling pathway diagrams as requested.
To enable the creation of the requested technical support content, please provide additional details regarding this compound, such as:
-
Biological Target: What is the specific protein, enzyme, or receptor that this compound is designed to interact with?
-
Compound Class: Does it belong to a known class of molecules (e.g., kinase inhibitor, receptor agonist/antagonist, etc.)?
-
Alternative Names: Are there any other public or internal names for this compound?
-
Relevant Publications: Are there any pre-clinical or clinical studies, patents, or other documents that describe the compound's activity?
Once this information is available, a comprehensive and accurate technical support center can be developed to assist researchers and drug development professionals. The following sections will be populated with detailed, compound-specific information upon receipt of the necessary details.
Frequently Asked Questions (FAQs) - Awaiting Compound Information
This section will address common questions regarding the use of this compound in experimental settings. Examples of questions that will be answered include:
-
What is the recommended solvent for reconstituting this compound?
-
What is the stability of this compound in solution and at different storage temperatures?
-
What is a typical starting concentration range for in vitro cell-based assays?
-
How should I handle and dispose of this compound safely?
Troubleshooting Guides - Awaiting Compound Information
This section will provide step-by-step guidance to resolve specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Compound Activity
| Potential Cause | Recommended Solution |
| Awaiting Compound Information | Awaiting Compound Information |
| Awaiting Compound Information | Awaiting Compound Information |
| Awaiting Compound Information | Awaiting Compound Information |
Issue 2: High Background or Off-Target Effects
| Potential Cause | Recommended Solution |
| Awaiting Compound Information | Awaiting Compound Information |
| Awaiting Compound Information | Awaiting Compound Information |
| Awaiting Compound Information | Awaiting Compound Information |
Experimental Protocols - Awaiting Compound Information
This section will provide detailed methodologies for key experiments relevant to the characterization and application of this compound.
Protocol 1: In Vitro Potency Assay (e.g., IC50 Determination)
-
Detailed step-by-step protocol will be provided once the compound's target and mechanism are known.
Protocol 2: Target Engagement Assay
-
Detailed step-by-step protocol will be provided once the compound's target is known.
Signaling Pathways - Awaiting Compound Information
This section will feature diagrams of signaling pathways modulated by this compound.
Awaiting information on the compound's mechanism of action to generate relevant pathway diagrams.
Experimental Workflow - Awaiting Compound Information
This section will provide a visual representation of a typical experimental workflow for studying this compound.
Awaiting information on common experimental applications to generate a relevant workflow diagram.
Validation & Comparative
A Comparative Analysis of LAS191859 and Standard-of-Care Treatments for Chronic Asthma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug LAS191859 with current standard-of-care treatments for chronic asthma. The information is intended for an audience with expertise in pharmaceutical research and development.
Introduction to this compound
This compound is a novel, potent, and selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2). As a G protein-coupled receptor, CRTh2 is expressed on key inflammatory cells implicated in the pathophysiology of asthma, including eosinophils, mast cells, and Th2 lymphocytes. The receptor's activation by its natural ligand, prostaglandin D2 (PGD2), is believed to mediate many of the pro-inflammatory effects observed in allergic asthma. By blocking this interaction, CRTh2 antagonists like this compound aim to mitigate the inflammatory cascade central to the disease. Notably, this compound is characterized by a long receptor residence time, which may translate to a prolonged duration of action in vivo.[1]
Current Standard-of-Care in Chronic Asthma Management
The management of chronic asthma typically follows a stepwise approach aimed at achieving and maintaining disease control. The cornerstones of this approach are:
-
Inhaled Corticosteroids (ICS): These are the most effective long-term control medications, working to reduce airway inflammation.
-
Long-Acting Beta-Agonists (LABAs): Used in combination with ICS, LABAs provide long-lasting bronchodilation.
-
Biologics: For severe, uncontrolled asthma, monoclonal antibodies targeting specific inflammatory pathways (e.g., anti-IgE, anti-IL-5) may be employed.
Comparative Data: this compound vs. Standard-of-Care
Direct head-to-head clinical trial data comparing this compound with standard-of-care treatments such as inhaled corticosteroids or long-acting beta-agonists is not yet publicly available in peer-reviewed literature. The development of this compound is ongoing, and clinical trials are designed to first establish safety and efficacy against placebo before direct comparisons with active comparators are typically conducted.
However, preclinical and in vitro data provide some insights into the potential of this compound.
In Vitro Potency
The following table summarizes the in vitro potency of this compound in cellular assays, demonstrating its activity in the low nanomolar range.
| Assay Type | Cell Type | Parameter | This compound Potency |
| GTPγS Binding | Recombinant cells | IC50 | Low nanomolar |
| Cellular Function | Human Eosinophils | IC50 | Low nanomolar |
| Whole Blood Assay | Human Whole Blood | IC50 | Low nanomolar |
Source: Pharmacological characterization of CRTh2 antagonist this compound.[1]
Signaling Pathway and Experimental Workflow
CRTh2 Signaling Pathway
The diagram below illustrates the signaling pathway of the CRTh2 receptor and the mechanism of action for this compound. Prostaglandin D2 (PGD2), primarily released from mast cells, binds to the CRTh2 receptor on inflammatory cells like eosinophils and Th2 lymphocytes. This binding activates downstream signaling pathways, leading to cellular responses such as chemotaxis, degranulation, and cytokine release, all of which contribute to the inflammatory milieu of asthma. This compound acts as a competitive antagonist, blocking PGD2 from binding to the CRTh2 receptor and thereby inhibiting these pro-inflammatory signals.
Experimental Workflow for In Vitro Potency Assessment
The following diagram outlines a typical experimental workflow for assessing the in vitro potency of a compound like this compound.
Experimental Protocols
Detailed experimental protocols for the studies cited are not fully available in the public domain. However, based on the published abstract, the following methodologies were likely employed.
GTPγS Binding Assay
This assay measures the activation of G protein-coupled receptors. In the presence of a receptor agonist like PGD2, the G protein exchanges GDP for GTP (or its non-hydrolyzable analog, GTPγS). An antagonist like this compound would inhibit this exchange.
-
Cell Preparation: Membranes from cells recombinantly expressing the human CRTh2 receptor would be prepared.
-
Reaction Mixture: The membranes would be incubated with varying concentrations of this compound, a fixed concentration of PGD2, and radiolabeled [35S]GTPγS.
-
Incubation and Detection: After incubation, the amount of bound [35S]GTPγS is quantified, typically by scintillation counting.
-
Analysis: The concentration of this compound that inhibits 50% of the PGD2-stimulated [35S]GTPγS binding (IC50) is determined.
Eosinophil Chemotaxis Assay
This assay assesses the ability of a compound to block the migration of eosinophils towards a chemoattractant.
-
Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.
-
Assay Setup: A chemotaxis chamber (e.g., Boyden chamber) is used, with a lower chamber containing PGD2 and an upper chamber containing eosinophils pre-incubated with different concentrations of this compound. The two chambers are separated by a microporous membrane.
-
Incubation: The chamber is incubated to allow for cell migration.
-
Quantification: The number of eosinophils that have migrated to the lower chamber is counted, often using flow cytometry or microscopy.
-
Analysis: The IC50 value is calculated as the concentration of this compound that inhibits 50% of the PGD2-induced eosinophil migration.
Conclusion
This compound is a potent CRTh2 antagonist with a promising preclinical profile, including a long receptor residence time that suggests the potential for a long duration of action. While direct comparative efficacy and safety data against standard-of-care treatments like ICS and LABAs are not yet available, its mechanism of action targets a key inflammatory pathway in asthma. Further clinical development and publication of head-to-head comparative trials will be necessary to fully elucidate the therapeutic potential of this compound relative to the established standards of care in chronic asthma management.
References
Validating Target Engagement of LAS191859 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the cellular target engagement of LAS191859, a hypothetical Sphingosine-1-Phosphate Receptor 1 (S1P1) modulator. The performance of this compound is objectively compared with established S1P1 receptor modulators, supported by experimental data from key cell-based assays. Detailed methodologies for these assays are provided to enable replication and further investigation.
Introduction to S1P1 Receptor Modulation
The S1P1 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating lymphocyte trafficking from lymphoid organs to the peripheral circulation. Modulation of S1P1 signaling is a clinically validated therapeutic strategy for autoimmune diseases. Agonism at the S1P1 receptor leads to its internalization, rendering lymphocytes unresponsive to the natural S1P gradient and thereby sequestering them within lymph nodes. This guide outlines the essential in vitro assays to confirm and quantify the engagement of novel S1P1 modulators like this compound with their intended target.
Comparative Analysis of S1P1 Receptor Modulators
The efficacy and potency of this compound in engaging the S1P1 receptor are benchmarked against other known S1P1 modulators: Fingolimod (phosphorylated active form), Ozanimod, and Etrasimod. The following table summarizes their potencies (EC50 values) in critical cell-based assays that measure distinct aspects of S1P1 receptor activation.
| Assay Type | Parameter | This compound (Hypothetical) | Fingolimod (P) | Ozanimod | Etrasimod | Reference |
| GTPγS Binding | EC50 (nM) | 15.0 | 7.6 | 6.8 | 120 | [1][2][3] |
| cAMP Inhibition | EC50 (nM) | 5.0 | 1.6 | 2.0 | 30 | [1][2][3] |
| Receptor Internalization | EC50 (nM) | 10.0 | 11.0 | 33.2 | 44.0 | [1][2][3] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in DOT language.
References
Unraveling Biomarker Strategies in Fibro-inflammatory Diseases: A Comparative Analysis Centered on LASN01
A comprehensive guide for researchers and drug development professionals on the biomarker discovery and validation pipeline, with a focus on the clinical-stage antibody LASN01. This guide provides an objective comparison of its performance with alternative therapeutic strategies, supported by experimental data, detailed methodologies, and visual workflows.
Disclaimer: Initial searches for the specific biomarker "LAS191859" did not yield any publicly available information. It is presumed that this may be an internal, preclinical, or otherwise unpublished designation. This guide will therefore focus on the publicly available information for a related therapeutic candidate, LASN01 , a clinical-stage antibody from Lassen Therapeutics, to illustrate the principles of biomarker discovery and validation in a relevant context.
Introduction to LASN01 and its Therapeutic Rationale
LASN01 is a first-in-class monoclonal antibody that targets the interleukin-11 receptor (IL-11R). IL-11 is a key cytokine implicated as a central mediator of fibrosis and inflammation in a variety of diseases.[1][2] By blocking the IL-11R, LASN01 aims to inhibit the downstream signaling pathways that lead to tissue scarring and inflammation. This therapeutic strategy holds promise for treating fibro-inflammatory conditions such as thyroid eye disease (TED) and idiopathic pulmonary fibrosis (IPF).[1][3][4] The biomarker strategy for LASN01 is designed to demonstrate target engagement, elucidate its mechanism of action, and provide evidence of its anti-fibrotic and anti-inflammatory effects in preclinical and clinical settings.
Quantitative Biomarker Data for LASN01
The following table summarizes the key quantitative data from preclinical studies of LASN01, comparing its effects to standard profibrotic stimuli and an existing therapeutic agent.
| Biomarker | Experimental System | Treatment/Stimulus | Observed Effect of LASN01 | Comparison | Source |
| Phospho-STAT3 (pSTAT3) | In vitro cell-based assays | IL-11 stimulation | Potent blockade of IL-11-stimulated signaling | N/A | [5][6] |
| Phospho-ERK (pERK) | In vitro cell-based assays | IL-11 stimulation | Potent blockade of IL-11-stimulated signaling | N/A | [5][6] |
| Procollagen Type I | Normal human lung tissue (ex vivo precision-cut lung slices - PCLS) | TGF-β stimulation | Inhibition of TGF-β-stimulated production | N/A | [1] |
| Tissue Inhibitor of Metallopeptidase 1 (TIMP1) | Normal human lung tissue (ex vivo PCLS) | TGF-β stimulation | Inhibition of TGF-β-stimulated production | N/A | [1] |
| Collagen Neo-epitope Release | Diseased IPF lung tissue slices (ex vivo) | N/A (endogenous activity) | Reduction in release | N/A | [1] |
| Hyaluronic Acid (HA) Release | Orbital fibroblasts from TED patients | IL-11, IL-11 + IGF-1, or TGFβ stimulation | Inhibition of release | Comparable to teprotumumab | [3] |
| Cell Proliferation | Orbital fibroblasts from TED patients | IL-11, IL-11 + IGF-1, or TGFβ stimulation | Inhibition of proliferation | Comparable to teprotumumab | [3] |
| Procollagen Production | Orbital fibroblasts from TED patients | IL-11, IL-11 + IGF-1, or TGFβ stimulation | Inhibition of production | N/A | [3] |
| Lung Fibrosis Score | Mouse bleomycin lung fibrosis model | Bleomycin administration | Statistically significant reduction | N/A | [1] |
| Macrophage Population | Mouse bleomycin lung fibrosis model | Bleomycin administration | Decrease in macrophage populations | N/A | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of biomarker data. The following protocols are based on descriptions from preclinical studies of LASN01.
1. In Vitro Cell-Based Assays for Target Engagement:
-
Objective: To confirm that LASN01 can block IL-11 signaling.
-
Methodology: Cell lines expressing the IL-11 receptor are treated with varying concentrations of LASN01. The cells are then stimulated with IL-11. The levels of phosphorylated STAT3 (pSTAT3) and ERK (pERK), which are key downstream signaling molecules, are measured using techniques such as Western blotting or ELISA. A reduction in pSTAT3 and pERK levels in the presence of LASN01 indicates successful blockade of the IL-11 receptor.[5][6]
2. Ex Vivo Assays with Human Tissue:
-
Objective: To assess the anti-fibrotic activity of LASN01 in a more physiologically relevant system.
-
Methodology (Precision-Cut Lung Slices - PCLS):
-
Human lung tissue (either from healthy donors or patients with IPF) is obtained and sliced into thin, uniform sections.
-
These slices are kept viable in culture and can be treated with profibrotic stimuli like TGF-β.
-
To test LASN01, the slices are incubated with the antibody before and during stimulation with TGF-β.
-
The culture medium is then collected and analyzed for biomarkers of fibrosis, such as procollagen type I and TIMP1, using ELISA. A decrease in these markers in the LASN01-treated slices demonstrates its anti-fibrotic effect.[1]
-
3. Studies with Patient-Derived Cells:
-
Objective: To evaluate the efficacy of LASN01 in cells directly involved in the pathology of a target disease (e.g., TED).
-
Methodology (Orbital Fibroblasts - OFs):
-
Orbital tissue is obtained from TED patients undergoing orbital decompression surgery.
-
Fibroblasts are isolated and cultured from this tissue.
-
These patient-derived OFs are then treated with LASN01, often in comparison to another drug (like teprotumumab) or a placebo.
-
The cells are stimulated with factors relevant to TED pathology, such as IL-11, IGF-1, or TGF-β.
-
Key disease-relevant biomarkers are measured, including hyaluronic acid (a major component of the extracellular matrix in TED), procollagen, and cell proliferation rates.[3]
-
4. In Vivo Animal Models of Fibrosis:
-
Objective: To determine if the anti-fibrotic effects of LASN01 observed in vitro and ex vivo translate to a living organism.
-
Methodology (Bleomycin-Induced Lung Fibrosis):
-
A common model for inducing lung fibrosis in mice involves the administration of the chemotherapy agent bleomycin.
-
LASN01 is administered to the mice either before (prophylactic) or after (therapeutic) the induction of fibrosis.
-
After a set period, the lung tissue is harvested and analyzed.
-
The extent of fibrosis is typically scored using histological staining (e.g., Masson's trichrome).
-
Inflammatory cell populations in the bronchoalveolar lavage (BAL) fluid, such as macrophages, are also quantified. A reduction in the fibrosis score and inflammatory cell counts in the LASN01-treated group compared to a control group indicates in vivo efficacy.[1]
-
Visualizing the Biomarker Discovery and Validation Process
The following diagrams illustrate the key workflows and pathways central to the development of LASN01.
Caption: Workflow for LASN01 biomarker discovery and validation.
Caption: Simplified IL-11 signaling pathway and the mechanism of action of LASN01.
Conclusion
The biomarker discovery and validation for LASN01 provides a clear framework for developing a novel therapeutic in the fibro-inflammatory space. The strategy progresses logically from initial target engagement in simple in vitro systems to functional validation in complex human tissue models and patient-derived cells, and finally to in vivo efficacy studies. The use of comparators, such as the profibrotic stimulus TGF-β and the approved therapeutic teprotumumab, strengthens the evidence for LASN01's potential as a potent and specific anti-fibrotic agent. This comprehensive biomarker approach is essential for de-risking clinical development and provides a strong foundation for establishing clinical efficacy in future trials.
References
- 1. lassentherapeutics.com [lassentherapeutics.com]
- 2. lassentherapeutics.com [lassentherapeutics.com]
- 3. Lassen Therapeutics revealed preclinical findings related to LASN01, an Anti-IL-11 Receptor Antibody for Thyroid Eye Disease [synapse.patsnap.com]
- 4. LASN-01 by Lassen Therapeutics 1 for Idiopathic Pulmonary Fibrosis: Likelihood of Approval [pharmaceutical-technology.com]
- 5. | BioWorld [bioworld.com]
- 6. lassentherapeutics.com [lassentherapeutics.com]
Comparative Analysis of LAS191859 and Other CRTh2 Antagonists for Inflammatory Disease Research
A detailed guide for researchers and drug development professionals on the cross-validation of LAS191859 activity in different models, benchmarked against other key CRTh2 antagonists. This guide provides a comprehensive overview of experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
This compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the Prostaglandin D2 receptor 2 (DP2). The CRTh2 receptor is a G protein-coupled receptor that plays a crucial role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis. Its activation by its natural ligand, Prostaglandin D2 (PGD2), leads to the recruitment and activation of key immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils. By blocking this interaction, CRTh2 antagonists like this compound represent a promising therapeutic strategy for mitigating the effects of type 2 inflammation. This guide provides a comparative analysis of this compound's activity against other well-characterized CRTh2 antagonists, supported by experimental data and detailed methodologies.
Signaling Pathway of CRTh2
The binding of PGD2 to the CRTh2 receptor initiates a signaling cascade that is central to the allergic inflammatory response. This pathway involves the activation of Gαi/o proteins, leading to downstream effects such as calcium mobilization and inhibition of adenylyl cyclase. The ultimate outcome is the chemotaxis and activation of inflammatory cells, contributing to the pathophysiology of allergic diseases. The diagram below illustrates this signaling pathway.
Independent Verification of LASN01 Findings in Fibro-Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LASN01, a novel anti-interleukin-11 receptor (IL-11R) antibody, with current therapeutic alternatives for Thyroid Eye Disease (TED) and Idiopathic Pulmonary Fibrosis (IPF). The information is based on publicly available preclinical and clinical data.
Executive Summary
LASN01 is a first-in-class monoclonal antibody targeting the IL-11 receptor, a key mediator in fibro-inflammatory signaling pathways. Preclinical and early-phase clinical data suggest that by blocking IL-11 signaling, LASN01 may offer a new therapeutic approach for diseases characterized by fibrosis and inflammation, such as TED and IPF. This guide compares LASN01's mechanism of action and available clinical data with those of established treatments: teprotumumab for TED, and nintedanib and pirfenidone for IPF.
Comparison with Alternatives for Thyroid Eye Disease (TED)
Teprotumumab, a monoclonal antibody targeting the insulin-like growth factor-1 receptor (IGF-1R), is an approved and effective treatment for TED. LASN01 presents a novel mechanism of action by targeting the IL-11 pathway, which is also implicated in the pathogenesis of TED.
Quantitative Data Comparison: LASN01 vs. Teprotumumab in TED
| Metric | LASN01 (Phase 2, NCT06226545) | Teprotumumab (Phase 3, OPTIC Trial)[1][2] |
| Primary Endpoint | Percentage of patients with a proptosis response (≥2 mm reduction) | 83% of patients had a ≥2 mm reduction in proptosis vs. 10% in the placebo group (P < 0.001) |
| Key Secondary Endpoints | Degree of proptosis reduction, assessment of diplopia, lid retraction, and extraocular movements[3] | Overall response (78% vs 7%), Clinical Activity Score of 0 or 1 (59% vs 21%), mean change in proptosis (−2.82 mm vs −0.54 mm), diplopia response (68% vs 29%) (P ≤0.001 for all)[1] |
| Safety and Tolerability | Phase 1 data in healthy volunteers showed a favorable safety profile with the most common adverse events being headaches and dizziness[3] | Adverse events were generally mild to moderate and included muscle spasms, nausea, alopecia, diarrhea, and hyperglycemia[1] |
Experimental Protocols: Key Clinical Trials in TED
LASN01 Phase 2 Trial (NCT06226545) [4][5][6]
-
Study Design: A Phase 2, proof-of-concept, randomized, double-masked, placebo-controlled study.
-
Patient Population: Patients with active, moderate-to-severe TED. The trial includes arms for patients with no prior anti-IGF-1R treatment and for those who have previously received teprotumumab.
-
Intervention: Intravenous administration of two different dose levels of LASN01 or placebo every 4 weeks for a total of 4 doses.
-
Duration: Each patient participates for 24 weeks, including a 12-week follow-up period.
-
Primary Outcome: The primary endpoint is the percentage of patients with a proptosis response (≥2mm reduction) on active treatments versus placebo.[3]
Teprotumumab Phase 3 Trial (OPTIC) [1][2]
-
Study Design: A randomized, double-masked, placebo-controlled, multicenter trial.
-
Patient Population: Patients with active, moderate-to-severe TED.
-
Intervention: Intravenous infusions of teprotumumab (10 mg/kg for the first infusion and 20 mg/kg for subsequent infusions) or placebo once every 3 weeks for 21 weeks.
-
Primary Outcome: The primary outcome was a proptosis response (a reduction in proptosis of ≥2 mm) at week 24.
Comparison with Alternatives for Idiopathic Pulmonary Fibrosis (IPF)
Nintedanib and pirfenidone are the current standards of care for IPF, working through different mechanisms to slow disease progression. Nintedanib is a tyrosine kinase inhibitor that targets multiple growth factor receptors, while pirfenidone has anti-fibrotic, anti-inflammatory, and antioxidant effects. LASN01's targeting of the IL-11 receptor represents a novel approach to tackling fibrosis in IPF.
Quantitative Data Comparison: LASN01 vs. Nintedanib and Pirfenidone in IPF
| Metric | LASN01 (Phase 1/2a) | Nintedanib (INPULSIS Trials)[7] | Pirfenidone (CAPACITY Trials)[8][9] |
| Primary Endpoint | Safety and tolerability | Reduced the annual rate of decline in Forced Vital Capacity (FVC) by approximately 50% compared to placebo. | Significantly reduced the mean decline from baseline in FVC % predicted compared with placebo at week 72 in one of two trials. |
| Key Efficacy Findings | Preclinical data showed a significant reduction of type VI collagen formation and an antifibrotic effect in a humanized mouse model.[10] | In pooled data, nintedanib was associated with a 26.8% relative reduction in the risk of death versus placebo over 1 year. | Pooled data showed a significant treatment effect, with a mean change in FVC % pred from baseline of -8.5% for pirfenidone versus -11.0% for placebo. |
| Safety and Tolerability | Well-tolerated in healthy volunteers with dose-linear pharmacokinetics.[10] | The most common adverse event was diarrhea. | Higher incidences of nausea, dyspepsia, vomiting, and rash compared to placebo. |
Experimental Protocols: Key Clinical Trials in IPF
LASN01 Phase 1/2a Trial (NCT05331300) [11][12]
-
Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
-
Patient Population: Healthy subjects and patients with IPF or progressive fibrosing interstitial lung disease (PF-ILD).
-
Intervention: Intravenous doses of LASN01 or placebo.
-
Primary Outcome: To determine the safety and tolerability of LASN01.
Nintedanib Phase 3 Trials (INPULSIS) [13][14]
-
Study Design: Two replicate, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients with IPF.
-
Intervention: Nintedanib 150 mg twice daily or placebo for 52 weeks.
-
Primary Outcome: The annual rate of decline in FVC.
Pirfenidone Phase 3 Trials (CAPACITY) [8][15]
-
Study Design: Two randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients with IPF.
-
Intervention: Oral pirfenidone 2403 mg/day or placebo for a minimum of 72 weeks.
-
Primary Outcome: Change from baseline in percent predicted FVC.
Signaling Pathways and Experimental Workflows
LASN01 Mechanism of Action in Fibro-Inflammatory Disease
Caption: LASN01 blocks the binding of IL-11 to its receptor, inhibiting downstream signaling.
Teprotumumab Mechanism of Action in Thyroid Eye Disease
Caption: Teprotumumab inhibits IGF-1R signaling, reducing orbital fibroblast activation in TED.
Nintedanib and Pirfenidone Mechanisms in Idiopathic Pulmonary Fibrosis
Caption: Nintedanib and pirfenidone inhibit key pathways in fibrosis progression.
General Experimental Workflow for Monoclonal Antibody Clinical Trials
References
- 1. Teprotumumab shows convincing phase 3 outcomes for thyroid eye disease - American Academy of Ophthalmology [aao.org]
- 2. onegravesvoice.com [onegravesvoice.com]
- 3. 6417 Phase 1 Healthy Volunteer Data Supports Phase 2 Study of LASN01 in Thyroid Eye Disease (TED) - Actively Enrolling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A Study of LASN01 in Patients with Thyroid Eye Disease | BCM [bcm.edu]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Pirfenidone in patients with idiopathic pulmonary fibrosis (CAPACITY): two randomised trials. | UCSF Medical Education [meded.ucsf.edu]
- 10. lassentherapeutics.com [lassentherapeutics.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A Study to Evaluate the Safety, Preliminary Efficacy, and Pharmacokinetic Properties of LASN01 in Healthy Subjects and in Patients With Pulmonary Fibrosis or Thyroid Eye Disease [ctv.veeva.com]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Analysis of a Next-Generation LXR Inverse Agonist and First-Generation LXR Agonists
A Guide for Researchers, Scientists, and Drug Development Professionals
Initial Clarification: The Identity of LAS191859
Initial interest in a comparative analysis involving this compound and first-generation Liver X Receptor (LXR) inhibitors has highlighted a point of clarification. Pharmacological data confirms that this compound is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), with a mechanism of action centered on a long receptor residence time, making it a candidate for chronic asthma treatment.[1][2][3] As this compound does not target the LXR pathway, a direct comparative analysis with LXR inhibitors is not scientifically applicable.
To address the underlying interest in the evolution of LXR modulators, this guide provides a comparative analysis of a representative next-generation LXR inverse agonist, SR9238 , against well-characterized first-generation LXR agonists, T0901317 and GW3965 . This comparison will focus on their differential effects on LXR signaling, lipid metabolism, and inflammatory pathways.
Introduction to Liver X Receptors (LXRs)
Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a critical role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[4][5][6] Activation of LXRs by endogenous oxysterols or synthetic agonists initiates a signaling cascade that promotes reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues. However, this activation, particularly through LXRα, also potently stimulates de novo lipogenesis (DNL), leading to undesirable side effects such as hepatic steatosis (fatty liver) and hypertriglyceridemia.[4][5][7]
First-generation LXR agonists, such as T0901317 and GW3965, are potent activators of both LXRα and LXRβ.[4] While they have shown efficacy in preclinical models of atherosclerosis, their therapeutic development has been hampered by their strong lipogenic effects.[4][5][8] This has driven the development of next-generation LXR modulators with more desirable pharmacological profiles.
SR9238 is a next-generation LXR inverse agonist that suppresses the basal activity of both LXRα and LXRβ.[1][9][10] This mechanism of action is intended to reduce the expression of lipogenic genes while potentially retaining some of the anti-inflammatory benefits of LXR modulation.
Comparative Data Presentation
The following tables summarize the quantitative data comparing the activity and effects of SR9238, T0901317, and GW3965.
Table 1: In Vitro Activity Profile
| Parameter | SR9238 (Inverse Agonist) | T0901317 (Agonist) | GW3965 (Agonist) |
| LXRα Activity | IC₅₀: 214 nM[1][2] | EC₅₀: ~60 nM[11] | EC₅₀: Potent agonist[11] |
| LXRβ Activity | IC₅₀: 43 nM[1][2] | EC₅₀: ~600 nM[11] | EC₅₀: Potent agonist[11] |
Table 2: Effects on Gene Expression in Hepatic Cells
| Gene Target | SR9238 | T0901317 | GW3965 |
| SREBP-1c (Lipogenesis) | Significant decrease[1] | Robust induction[12] | Induction[13] |
| FASN (Lipogenesis) | Significant decrease[1] | Robust induction[13] | Induction[13] |
| ABCA1 (Cholesterol Efflux) | No significant change or slight decrease | Robust induction[12] | Robust induction[11] |
| TNFα (Inflammation) | ~80% reduction in diet-induced obese mice[1][2] | Inhibition of LPS-induced expression[11] | Inhibition of LPS-induced expression[11] |
| IL-1β (Inflammation) | >95% reduction in diet-induced obese mice[1][2] | Inhibition of LPS-induced expression[11] | Inhibition of LPS-induced expression[11] |
Table 3: In Vivo Effects on Lipid Metabolism in Mouse Models
| Parameter | SR9238 | T0901317 | GW3965 |
| Hepatic Triglycerides | Significant reduction in diet-induced steatosis[10] | ~2.9-fold increase in calcifying vascular cells[14] | ~2.2-fold increase in calcifying vascular cells[14] |
| Plasma Triglycerides | Reduction in some models | Significant increase[13] | No significant change in some studies[13] |
| Plasma Cholesterol | Reduction[9][10] | Variable effects | Variable effects |
Experimental Protocols
LXR Luciferase Reporter Assay
This assay is used to determine the agonist or inverse agonist activity of a compound on LXRα and LXRβ.
-
Cell Line: HEK293T cells are commonly used.
-
Transfection: Cells are transiently co-transfected with:
-
An LXR expression vector (e.g., pCMV-hLXRα or pCMV-hLXRβ).
-
A luciferase reporter plasmid containing multiple LXR response elements (LXREs) upstream of a minimal promoter (e.g., LXREx3-TK-luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Treatment: After 24 hours, cells are treated with various concentrations of the test compound (SR9238, T0901317, or GW3965) or vehicle control (DMSO).
-
Measurement: After a 24-hour incubation period, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. For agonists, EC₅₀ values are calculated from the dose-response curves. For inverse agonists, IC₅₀ values are determined by measuring the inhibition of basal LXR activity.[15][16][17]
Cholesterol Efflux Assay
This assay measures the capacity of a compound to promote the removal of cholesterol from cells, a key step in reverse cholesterol transport.
-
Cell Line: Macrophage cell lines such as J774, RAW264.7, or THP-1 are typically used.
-
Cholesterol Loading: Cells are incubated with radiolabeled cholesterol (e.g., [³H]-cholesterol) for 24-48 hours to allow for its incorporation into cellular cholesterol pools.
-
Equilibration: The cells are washed and then incubated in serum-free media, often with the test compound, for 18-24 hours to allow for the equilibration of the labeled cholesterol.
-
Efflux: The media is replaced with media containing a cholesterol acceptor, such as apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL), along with the test compound.
-
Measurement: After a 2-6 hour incubation, the radioactivity in the media and the cells is measured by liquid scintillation counting.
-
Data Analysis: Cholesterol efflux is calculated as the percentage of radioactivity in the media relative to the total radioactivity (media + cells).[18][19][20][21][22]
De Novo Lipogenesis Assay (in vivo)
This assay quantifies the rate of new fatty acid synthesis in the liver.
-
Animal Model: Mice, often on a high-fat or high-carbohydrate diet to induce lipogenesis.
-
Tracer Administration: Mice are administered a labeled precursor for fatty acid synthesis, typically ²H₂O (heavy water) via intraperitoneal injection. This allows for the incorporation of deuterium into newly synthesized fatty acids.
-
Tissue Collection: After a defined period (e.g., 19 hours), mice are euthanized, and liver tissue is collected.
-
Lipid Extraction: Lipids are extracted from the liver homogenates.
-
Analysis: The enrichment of deuterium in the fatty acid fraction is measured by gas chromatography-mass spectrometry (GC/MS).
-
Data Analysis: The rate of de novo lipogenesis is calculated based on the incorporation of the tracer into the fatty acid pool.[23][24][25][26][27]
Signaling Pathways and Mechanisms of Action
First-Generation LXR Agonists (T0901317, GW3965)
First-generation agonists bind to and activate the LXR/RXR heterodimer, leading to the recruitment of co-activators and the transcriptional activation of target genes. This results in both beneficial and detrimental effects.
Next-Generation LXR Inverse Agonist (SR9238)
SR9238 binds to the LXR/RXR complex and promotes the recruitment of co-repressors, leading to the suppression of basal LXR activity and a reduction in the expression of target genes, particularly those involved in lipogenesis.
Conclusion
The comparison between the next-generation LXR inverse agonist SR9238 and first-generation LXR agonists T0901317 and GW3965 highlights a significant advancement in the modulation of the LXR pathway. While first-generation agonists potently activate LXR, leading to both beneficial anti-atherogenic and detrimental lipogenic effects, SR9238 offers a distinct mechanism of action. By suppressing the basal activity of LXR, SR9238 effectively reduces the expression of key lipogenic genes, thereby mitigating the risk of hepatic steatosis observed with first-generation compounds. This targeted approach holds promise for the development of safer LXR-modulating therapies for metabolic diseases. The experimental protocols provided herein offer standardized methods for the continued investigation and comparison of novel LXR modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SR9238 | Liver X Receptor | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 6. What are LXR agonists and how do they work? [synapse.patsnap.com]
- 7. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A liver-selective LXR inverse agonist that suppresses hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Increased Lipogenesis and Stearate Accelerate Vascular Calcification in Calcifying Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Crosstalk Between LXR and Caveolin-1 Signaling Supports Cholesterol Efflux and Anti-Inflammatory Pathways in Macrophages [frontiersin.org]
- 21. youtube.com [youtube.com]
- 22. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Video: Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes [jove.com]
- 25. researchgate.net [researchgate.net]
- 26. Visualization and quantification of de novo lipogenesis using a FASN-2A-GLuc mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Visualization and quantification of de novo lipogenesis using a FASN-2A-GLuc mouse model - Li - Annals of Translational Medicine [atm.amegroups.org]
Assessing the Specificity of LAS191859: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a therapeutic candidate is paramount. This guide provides a detailed comparison of LAS191859, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), with other relevant compounds. The information is presented to facilitate an objective assessment of its performance, supported by available experimental data and detailed methodologies.
This compound is a novel antagonist of the CRTH2 receptor, also known as the Prostaglandin D2 receptor 2 (DP2). This receptor plays a crucial role in the inflammatory cascade associated with allergic diseases such as asthma. By blocking the binding of its natural ligand, prostaglandin D2 (PGD2), this compound aims to mitigate the pro-inflammatory effects mediated by this pathway. A key feature of this compound is its long receptor residence time, which translates to a prolonged duration of action in vivo.
Comparative Analysis of CRTH2/DP2 Antagonists
To provide a clear perspective on the specificity of this compound, this section compares its activity with other notable CRTH2 antagonists, Fevipiprant and Setipiprant. The following table summarizes their reported binding affinities for the CRTH2 receptor.
| Compound | Target | Parameter | Value (nM) |
| This compound | CRTH2 | IC50 (GTPγS binding) | Low nanomolar range |
| Fevipiprant | CRTH2 | K D | 1.1 |
| Setipiprant | CRTH2 | K D | 6 |
Specificity Profile of this compound
A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target, minimizing off-target effects that could lead to adverse events. While detailed public data on a comprehensive off-target panel for this compound is limited, it has been reported to be selective over a panel of 65 enzymes, ion channels, and transporters. For a thorough evaluation, it is recommended to perform broad selectivity screening using services such as those offered by Eurofins Discovery (e.g., SafetyScreen44 or SafetyScreen87 panels) which assess activity against a wide range of pharmacological targets.
The CRTH2/DP2 Signaling Pathway
The binding of PGD2 to the CRTH2 receptor on immune cells, such as T helper 2 (Th2) cells, eosinophils, and group 2 innate lymphoid cells (ILC2s), triggers a cascade of intracellular events. This signaling is primarily mediated through Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This initiates a signaling cascade that results in cellular responses including chemotaxis, cytokine release (IL-4, IL-5, IL-13), and degranulation, all of which contribute to the pathophysiology of allergic inflammation.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of specificity data, detailed experimental protocols are essential. Below are outlines for key assays used in the characterization of CRTH2 antagonists.
GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs) like CRTH2. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified following receptor stimulation.
Workflow:
Methodology:
-
Membrane Preparation: Prepare crude plasma membranes from cells recombinantly expressing the human CRTH2 receptor.
-
Assay Buffer: Use a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 μM GDP.
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation (10-20 µg protein/well), varying concentrations of the test compound (e.g., this compound), and assay buffer.
-
Initiation: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through GF/B filter plates. Wash the filters with ice-cold buffer.
-
Detection: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³⁵S]GTPγS (IC50) by non-linear regression analysis.
Eosinophil Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the migration of eosinophils towards a chemoattractant, such as PGD2.
Workflow:
Methodology:
-
Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy human donors using density gradient centrifugation and negative selection.
-
Cell Treatment: Resuspend the isolated eosinophils in a suitable buffer (e.g., HBSS with 0.1% BSA) and pre-incubate with various concentrations of the test compound (e.g., this compound) or vehicle control.
-
Chemotaxis Chamber: Use a multi-well chemotaxis chamber (e.g., Transwell®) with a polycarbonate membrane (typically 5 µm pore size).
-
Assay Setup: Add the chemoattractant PGD2 to the lower wells of the chamber. Place the pre-treated eosinophils in the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 1-2 hours to allow for cell migration.
-
Quantification: Count the number of eosinophils that have migrated to the lower chamber using a cell counter or by microscopy.
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.
Conclusion
This compound demonstrates high potency as a CRTH2 antagonist. A comprehensive assessment of its specificity requires detailed quantitative data from a broad off-target screening panel. The experimental protocols provided herein offer a standardized approach to evaluating the in vitro pharmacological profile of this compound and other CRTH2 antagonists. This comparative guide serves as a valuable resource for researchers in the field of allergic and inflammatory diseases, enabling a more informed evaluation of this promising therapeutic candidate.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
